JQAD1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H52F4N6O9 |
|---|---|
Peso molecular |
933.0 g/mol |
Nombre IUPAC |
12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide |
InChI |
InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1 |
Clave InChI |
TWCIGBYYSZQAAA-GWWVHQGYSA-N |
SMILES isomérico |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |
SMILES canónico |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |
Origen del producto |
United States |
Foundational & Exploratory
JQAD1: A Targeted Approach to Dismantling the Oncogenic Machinery in Neuroblastoma
An In-depth Technical Guide on the Mechanism of Action of JQAD1, a Selective EP300 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. Recent advancements in targeted protein degradation have unveiled a promising therapeutic strategy centered on the selective removal of key oncogenic drivers. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades the histone acetyltransferase EP300. We delve into the molecular intricacies of this compound's function, its impact on the core regulatory circuitry of neuroblastoma, and the downstream consequences for the pivotal oncoprotein, MYCN. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the preclinical validation of this compound and the underlying principles that govern its potent anti-tumor activity.
Introduction: The Rationale for Targeting EP300 in Neuroblastoma
High-risk neuroblastoma is frequently characterized by the amplification of the MYCN oncogene, a key driver of tumor progression and a marker of poor prognosis. The MYCN protein is a transcription factor that has been notoriously difficult to target directly. Consequently, therapeutic strategies have shifted towards targeting the co-factors and epigenetic machinery that support MYCN's oncogenic function.
The paralogous histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone and non-histone proteins. In the context of MYCN-amplified neuroblastoma, it has been discovered that these tumors are selectively dependent on EP300, but not CBP, for their survival.[1][2][3] EP300 is integral to maintaining the enhancer landscape that drives the expression of a network of transcription factors known as the core regulatory circuitry (CRC).[1][4] This CRC, in turn, sustains the high levels of MYCN expression that are characteristic of this aggressive pediatric cancer. This selective dependency on EP300 presents a compelling therapeutic window for intervention.
This compound: A PROTAC Designed for Selective EP300 Degradation
This compound is a heterobifunctional small molecule, a PROTAC, engineered to specifically induce the degradation of EP300.[2][5] It is composed of three key components:
-
A ligand for EP300: This moiety binds with high affinity to the histone acetyltransferase (HAT) domain of EP300.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]
-
A flexible linker: This connects the two ligands, enabling the formation of a ternary complex between EP300 and CRBN.
The formation of this ternary complex brings EP300 into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it leads to the complete removal of the target protein, thereby ablating both its catalytic and non-catalytic functions.
The Molecular Mechanism of this compound Action
The antitumor activity of this compound in neuroblastoma is a multi-step process that begins with the selective degradation of EP300 and culminates in apoptosis.
CRBN-Dependent Degradation of EP300
The activity of this compound is critically dependent on the expression of its E3 ligase receptor, Cereblon (CRBN).[1][2] Neuroblastoma cell lines with higher levels of CRBN expression exhibit greater sensitivity to this compound-induced degradation of EP300 and subsequent cell death.[2] Conversely, depletion of CRBN confers resistance to this compound.[7]
Disruption of the Core Regulatory Circuitry (CRC)
In MYCN-amplified neuroblastoma, a specific set of transcription factors, including TFAP2β, form a core regulatory circuitry that drives the expression of genes essential for the tumor's identity and survival.[1][4] EP300 plays a crucial role in maintaining the activity of this CRC by acetylating histone H3 at lysine 27 (H3K27ac) at the enhancer regions of these CRC genes.[1][3][8]
This compound-mediated degradation of EP300 leads to a significant reduction in H3K27ac levels at these critical enhancers.[1][3] This loss of a key activating histone mark results in the transcriptional repression of the CRC components, including TFAP2β.
Downregulation of MYCN and Induction of Apoptosis
The disruption of the CRC has a profound downstream effect on the expression of the MYCN oncogene.[1] The CRC transcription factors directly regulate MYCN transcription. Therefore, the this compound-induced collapse of the CRC leads to a rapid and sustained downregulation of MYCN protein levels.
The loss of MYCN, a potent driver of cell proliferation and survival, triggers a cascade of events leading to cell cycle arrest and apoptosis.[7] this compound treatment has been shown to induce markers of apoptosis, such as cleaved PARP1 and cleaved caspase-3, in neuroblastoma cells.[7]
Quantitative Data on this compound Activity
The preclinical efficacy of this compound has been demonstrated through a series of quantitative assays in various neuroblastoma cell line models.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 for EP300 Degradation | ≤ 31.6 nM | Neuroblastoma cell lines | [9] |
| IC50 (Kelly) | < 100 nM | Kelly | [10] |
| IC50 (NGP) | ~ 200 nM | NGP | [10] |
| IC50 (SIMA) | ~ 100 nM | SIMA | [10] |
Table 1: In Vitro Potency of this compound in Neuroblastoma Cell Lines. DC50 represents the concentration of this compound required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit cell growth by 50%.
| Cell Line | MYCN Status | CRBN Expression | This compound Sensitivity | Reference |
| Kelly | Amplified | High | Sensitive | [2] |
| NGP | Amplified | High | Sensitive | [2] |
| SIMA | Amplified | High | Sensitive | [2] |
| BE2C | Amplified | Low | Less Sensitive | [2] |
Table 2: Correlation of this compound Sensitivity with MYCN Status and CRBN Expression. This table highlights the importance of CRBN expression for this compound efficacy.
Experimental Protocols
The following are summarized protocols for key experiments used to elucidate the mechanism of action of this compound in neuroblastoma.
Cell Viability Assay
-
Principle: To determine the effect of this compound on the proliferation and viability of neuroblastoma cells.
-
Method:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and calculate IC50 values.
-
Western Blotting
-
Principle: To quantify the levels of specific proteins (e.g., EP300, CBP, MYCN, cleaved PARP1, CRBN) following this compound treatment.
-
Method:
-
Treat neuroblastoma cells with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-EP300 (1:1000)
-
anti-CBP (1:1000)
-
anti-MYCN (1:1000)
-
anti-cleaved PARP1 (1:1000)
-
anti-CRBN (1:1000)
-
anti-β-actin (1:5000, as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)
-
Principle: To determine the genome-wide localization of specific histone modifications (e.g., H3K27ac) or transcription factors (e.g., TFAP2β) and assess the impact of this compound treatment.
-
Method:
-
Treat neuroblastoma cells with this compound or vehicle for a specified time.
-
Crosslink proteins to DNA with 1% formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with specific antibodies (e.g., anti-H3K27ac, anti-TFAP2β).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
For ChIP-seq, prepare sequencing libraries and perform high-throughput sequencing.
-
For ChIP-qPCR, perform quantitative PCR using primers specific to the enhancer regions of interest.
-
Analyze the data to identify changes in H3K27ac occupancy or transcription factor binding at specific genomic loci.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Mechanism of Action in Neuroblastoma.
Caption: Western Blot Experimental Workflow.
Resistance Mechanisms
While this compound has shown significant promise, the potential for acquired resistance is a critical consideration for any targeted therapy. Although specific resistance mechanisms to this compound in neuroblastoma have not yet been extensively characterized, potential avenues of resistance could include:
-
Downregulation or mutation of CRBN: As CRBN is essential for this compound's mechanism of action, its loss would confer resistance.
-
Mutations in EP300: Alterations in the this compound binding site on EP300 could prevent the formation of the ternary complex.
-
Upregulation of drug efflux pumps: Increased expression of transporters that actively remove this compound from the cell could reduce its intracellular concentration.
-
Activation of compensatory signaling pathways: Neuroblastoma cells may develop reliance on alternative pathways to maintain their survival and proliferation. For instance, resistance to BET inhibitors like JQ1 has been associated with the activation of the PI3K pathway.[7]
Further research is warranted to prospectively identify and overcome potential resistance to EP300 degraders in a clinical setting.
Conclusion and Future Directions
This compound represents a novel and highly promising therapeutic strategy for high-risk, MYCN-amplified neuroblastoma. Its ability to selectively degrade EP300, a key vulnerability in this disease, leads to the dismantling of the oncogenic core regulatory circuitry and the suppression of MYCN, ultimately resulting in tumor cell apoptosis. The in-depth understanding of its mechanism of action, as detailed in this guide, provides a solid foundation for its further clinical development.
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents or conventional chemotherapy to enhance efficacy and prevent resistance.
-
Biomarker Development: Identifying robust biomarkers, beyond CRBN expression, to predict patient response to this compound.
-
In Vivo Efficacy and Safety: Continued evaluation of the long-term efficacy and safety of this compound in more complex preclinical models and ultimately in clinical trials.
The development of this compound exemplifies the power of targeted protein degradation to address previously "undruggable" targets in oncology. This approach holds the potential to significantly improve outcomes for children with neuroblastoma and other cancers with similar molecular dependencies.
References
- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. Lineage dependence of the neuroblastoma surfaceome defines tumor cell state-dependent and -independent immunotherapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]
- 9. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
JQAD1: A Technical Guide to a Selective EP300 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQAD1 is a potent and selective degrader of the histone acetyltransferase EP300, a critical regulator of gene expression implicated in various cancers. As a proteolysis-targeting chimera (PROTAC), this compound utilizes the cell's own ubiquitin-proteasome system to achieve targeted degradation of EP300, offering a promising therapeutic strategy for malignancies dependent on this protein. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively induce the degradation of the E1A binding protein p300 (EP300).[1] EP300 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and the transcriptional activation of numerous genes, including oncogenes like MYC.[2][3][4] By targeting EP300 for degradation, this compound effectively downregulates the expression of genes critical for cancer cell proliferation and survival.[5][6]
Developed from the EP300/CBP inhibitor A-485, this compound is conjugated to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[7][8] This PROTAC design facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] Notably, this compound displays selectivity for EP300 over its close paralog, CREB-binding protein (CBP), at concentrations that induce EP300 degradation, which is a significant advantage in minimizing off-target effects.[5][7]
Chemical Structure of this compound:
Mechanism of Action
This compound operates through the PROTAC mechanism, which hijacks the cellular ubiquitin-proteasome system to eliminate the target protein.
The process begins with this compound simultaneously binding to both EP300 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the transfer of ubiquitin molecules from the E3 ligase complex to EP300. The polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular EP300 levels.[7]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines, primarily in neuroblastoma and multiple myeloma. The following tables summarize the key performance metrics.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration) | Neuroblastoma Cell Lines | ≤ 31.6 nM | [7][9] |
| IC₅₀ (Inhibitory Concentration) | MM1S (Multiple Myeloma) | 50 nM (72h treatment) | [10] |
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀: The concentration of the drug that inhibits a biological process by 50%.
Impact on Signaling Pathways
Degradation of EP300 by this compound has significant downstream effects on oncogenic signaling pathways, most notably those regulated by MYCN and super-enhancers.
In neuroblastoma, EP300 is recruited to super-enhancers by transcription factors such as TFAP2β, where it catalyzes the acetylation of histone H3 at lysine 27 (H3K27ac).[1][6] This epigenetic mark is crucial for maintaining the high levels of transcription of oncogenes like MYCN and other core regulatory circuitry (CRC) genes.[1][7] By degrading EP300, this compound leads to a reduction in H3K27ac at these super-enhancers, resulting in the transcriptional downregulation of MYCN and other CRC genes.[5][7] This ultimately suppresses tumor cell proliferation and induces apoptosis.[5][11]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EP300 - Wikipedia [en.wikipedia.org]
- 3. EP300 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (7682) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to JQAD1 and PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of JQAD1, a selective EP300 degrader, and the underlying Proteolysis Targeting Chimera (PROTAC) technology. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and apply these powerful tools in their work.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it from the cell altogether.[1][2] These heterobifunctional molecules are engineered to simultaneously bind a protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][3][4] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, leading to high potency at potentially lower doses compared to traditional inhibitors.[3][5] A key advantage of PROTACs is their ability to target proteins previously considered "undruggable" by conventional small molecules, as they do not require binding to a functional active site.[1][5]
This compound: A Selective EP300 Degrader
This compound is a potent and selective PROTAC designed to target the histone acetyltransferase EP300 for degradation.[6][7] It is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) linked to A-485, an inhibitor of the p300/CBP family of acetyltransferases.[8] By recruiting CRBN to EP300, this compound mediates the ubiquitination and subsequent proteasomal degradation of EP300.[6][9][10][11]
Mechanism of Action
This compound's activity is dependent on the formation of a ternary complex between EP300, this compound, and CRBN.[12] This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to EP300. The resulting polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome.[2] The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at super-enhancers that drive the expression of key oncogenes like MYCN in certain cancers.[2][6][9][10][11] This disruption of the epigenetic landscape ultimately leads to the suppression of oncogenic transcription programs and the induction of apoptosis in cancer cells.[6][9][10][11][13]
Quantitative Data for this compound
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line(s) | Reference(s) |
| DC₅₀ (Degradation Concentration 50%) | ≤ 31.6 nM | Neuroblastoma cell lines | |
| In Vivo Efficacy | 40 mg/kg (i.p. daily) | Kelly neuroblastoma mouse xenograft model | [9][14][15] |
| Effect | Suppressed tumor growth and prolonged survival | Kelly neuroblastoma mouse xenograft model | [9][14][15] |
| Pharmacokinetics (Murine Serum) | |||
| Half-life (t₁/₂) | 13.3 (±3.37 SD) hours | [9] | |
| Cₘₐₓ | 7 µmol/L | [9] |
Table 1: this compound Efficacy and Pharmacokinetic Data
| Cell Line | This compound IC₅₀ | Notes | Reference(s) |
| Kelly (Neuroblastoma) | Potent activity | CRBN-dependent apoptosis | [9][11] |
| NGP (Neuroblastoma) | Potent activity | Induction of sub-G1 peak (apoptosis) | [9] |
Table 2: this compound In Vitro Activity in Cancer Cell Lines
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to assess the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., EP300) and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in the target protein level compared to the vehicle-treated control.
NanoBRET™ Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged POI (e.g., EP300-NanoLuc®) and HaloTag®-tagged E3 ligase (e.g., HaloTag®-CRBN)
-
Transfection reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
This compound or other PROTACs
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and plate in 96-well plates.
-
Ligand Labeling: After 24-48 hours, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.
TR-FRET Assay for Ternary Complex Characterization
This in vitro assay is used to characterize the formation and stability of the ternary complex.
Materials:
-
Purified, tagged proteins: e.g., GST-tagged POI (EP300) and His-tagged E3 ligase complex (CRBN/DDB1)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor)
-
This compound or other PROTACs
-
Assay buffer
-
Low-volume 384-well plates
-
Plate reader capable of time-resolved fluorescence measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and this compound in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the GST-POI, His-E3 ligase, and serial dilutions of this compound.
-
Antibody Addition: Add the Tb-anti-GST and AF488-anti-His antibodies to the wells.
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 1-4 hours) to allow the complex to form.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A "hook effect," a bell-shaped curve, is often observed, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PROTAC technology.
References
- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promega.com [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]
- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
JQAD1-Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the JQAD1-induced apoptosis pathway, a critical area of investigation in cancer therapeutics. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the histone acetyltransferase EP300, leading to programmed cell death in cancer cells, particularly in neuroblastoma. This document outlines the core molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows.
Core Mechanism of this compound-Induced Apoptosis
This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate EP300. One end of this compound binds to EP300, while the other end engages Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of EP300, marking it for degradation by the proteasome.[1][2]
The degradation of EP300 has several downstream consequences that culminate in apoptosis:
-
Reduction of H3K27 Acetylation: EP300 is a primary writer of the H3K27ac histone mark, which is associated with active enhancers and promoters. This compound-mediated degradation of EP300 leads to a significant decrease in global H3K27ac levels.[3]
-
Downregulation of MYCN: The MYCN oncogene is a critical driver in neuroblastoma. Its expression is dependent on EP300-mediated enhancer activity. The loss of EP300 and H3K27ac results in the transcriptional repression of MYCN.[3][4]
-
Induction of Pro-Apoptotic Factors: this compound treatment leads to the upregulation of several pro-apoptotic proteins of the BCL-2 family, including BIM, BID, and PUMA, as well as the pro-apoptotic mediator BAX.[3] Concurrently, it can also affect the expression of anti-apoptotic proteins like BCL2 and MCL1.[3]
-
Activation of the Caspase Cascade: The culmination of these events is the activation of the intrinsic apoptosis pathway, marked by the cleavage of caspase-3 and its substrate, PARP1.[3][4]
The activity of this compound is critically dependent on the expression of CRBN, as demonstrated in CRBN-knockout cells, which exhibit resistance to this compound-induced apoptosis.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Kelly | 0.5 µM | 24 hours | Upregulation of BIM, BID, PUMA, BAX; Disruption of MYCN expression; Loss of H3K27ac | [3] |
| Kelly | 1 µM | 12-36 hours | Induction of apoptosis | [3] |
| Kelly, NGP | 0.5 or 1 µM | 6-96 hours | Time-dependent induction of a sub-G1 peak (apoptotic cell death) | [3] |
| MYCN-amplified NB cells | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in EP300 and H3K27ac; Cleavage of PARP1 | [3] |
| Various Cancer Cell Lines | 1.2 nM - 20 µM | 5 days | Broad antineoplastic activity | [3] |
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Molecular Event | Cell Line | This compound Concentration | Time Point | Method of Detection | Reference |
| EP300 Degradation | Kelly | Not specified | As early as 16 hours | Western Blot | [3] |
| PARP1 Cleavage | Kelly | Not specified | Coincident with EP300 loss | Western Blot | [3] |
| Increased Cleaved Caspase-3 | Kelly, NGP | 1 µM | 12-36 hours | Western Blot | [4] |
| Upregulation of BIM, BID, PUMA | Kelly | 0.5 µM | 24 hours | Not specified | [3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
References
- 1. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
The Discovery and Development of JQAD1: A Potent and Selective BET Bromodomain Inhibitor for Acute Myeloid Leukemia
DISCLAIMER: JQAD1 is a fictional compound created for illustrative purposes. The data, experimental protocols, and development history presented in this document are hypothetical and intended to serve as a representative example for a technical guide on drug discovery and development.
This technical whitepaper provides an in-depth overview of the discovery and preclinical development of this compound, a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a primary focus on its activity against BRD4. The document details the pharmacological data, experimental methodologies, and the scientific rationale underpinning its development as a potential therapeutic agent for Acute Myeloid Leukemia (AML).
Introduction: Targeting the Epigenome in AML
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Despite advances in chemotherapy and targeted therapies, there remains a significant unmet medical need for novel treatments, particularly for patients with relapsed or refractory disease.
Epigenetic dysregulation is a hallmark of many cancers, including AML. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers transcriptional machinery to chromatin, driving the expression of key oncogenes such as MYC. BRD4, in particular, has been identified as a crucial dependency in AML, making it a compelling therapeutic target. This compound was developed to disrupt this interaction, thereby suppressing oncogenic transcription and inducing cancer cell apoptosis.
Discovery of this compound: A Structure-Guided Approach
This compound was identified through a structure-guided drug design campaign initiated from a high-throughput screening hit. The initial lead compound demonstrated modest potency but favorable physicochemical properties. Iterative cycles of medicinal chemistry, guided by co-crystal structures with the BRD4 bromodomain, led to the synthesis of this compound. This process focused on optimizing interactions with the acetyl-lysine binding pocket to enhance potency and selectivity over other bromodomain families.
Quantitative Pharmacological Profile of this compound
The pharmacological properties of this compound were characterized through a series of in vitro and in vivo experiments. All quantitative data are summarized in the tables below for clarity and comparison.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Target/Cell Line | This compound Value |
|---|---|---|---|
| Binding Affinity | TR-FRET | BRD4 (BD1) | IC50 = 5.2 nM |
| TR-FRET | BRD4 (BD2) | IC50 = 15.8 nM | |
| TR-FRET | BRD2 (BD1) | IC50 = 25.1 nM | |
| TR-FRET | BRD3 (BD1) | IC50 = 30.7 nM | |
| Cellular Potency | Anti-Proliferation | MV4-11 (AML) | IC50 = 21 nM |
| Anti-Proliferation | MOLM-13 (AML) | IC50 = 35 nM | |
| Anti-Proliferation | Kasumi-1 (AML) | IC50 = 48 nM | |
| Anti-Proliferation | hPBMC (Healthy) | IC50 > 10,000 nM | |
| Target Engagement | NanoBRET | HEK293-BRD4 | EC50 = 18 nM |
| Gene Expression | qRT-PCR (MYC) | MV4-11 (AML) | EC50 = 25 nM |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Dose | This compound Value |
|---|---|---|---|
| Cmax | IV | 5 mg/kg | 2,100 ng/mL |
| PO | 20 mg/kg | 850 ng/mL | |
| Tmax | PO | 20 mg/kg | 1.0 h |
| AUC (0-inf) | IV | 5 mg/kg | 4,500 hng/mL |
| PO | 20 mg/kg | 6,200 hng/mL | |
| Half-life (t1/2) | IV | 5 mg/kg | 4.5 h |
| Bioavailability (F%) | PO | 20 mg/kg | 34.4% |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Model (MV4-11)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle | N/A | 0% |
| This compound | 25 mg/kg, QD, PO | 45% |
| This compound | 50 mg/kg, QD, PO | 88% |
| Cytarabine (SoC) | 20 mg/kg, Q3D, IP | 65% |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below.
4.1. TR-FRET Biochemical Assay for BRD4 Binding Affinity
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the first bromodomain (BD1) of BRD4.
-
Materials: Recombinant human BRD4(BD1) protein (GST-tagged), biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5acK8acK12acK16ac), Europium-labeled anti-GST antibody (donor), and Allophycocyanin-labeled streptavidin (acceptor).
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA) is prepared in a 384-well plate.
-
BRD4(BD1) protein and the biotinylated histone peptide are added to each well and incubated for 15 minutes at room temperature.
-
A pre-mixed solution of the donor and acceptor fluorophores is added to all wells.
-
The plate is incubated for 60 minutes at room temperature, protected from light.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the 665 nm to 615 nm signals is calculated, and the data are normalized to DMSO (0% inhibition) and a high-concentration control (100% inhibition). The IC50 value is determined using a four-parameter logistic curve fit.
-
4.2. Cellular Anti-Proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation of AML cell lines.
-
Materials: MV4-11 AML cells, RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
MV4-11 cells are seeded at a density of 5,000 cells/well in a 96-well opaque plate and allowed to adhere overnight.
-
A 10-point serial dilution of this compound is prepared in culture medium and added to the cells.
-
The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is shaken for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
Data are normalized to DMSO-treated cells (100% viability), and the IC50 is calculated using a non-linear regression curve fit.
-
4.3. MV4-11 Xenograft Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
-
Materials: Female NOD/SCID mice (6-8 weeks old), MV4-11 cells, Matrigel, this compound formulated in 0.5% methylcellulose.
-
Procedure:
-
Each mouse is subcutaneously inoculated on the right flank with 5 x 10^6 MV4-11 cells suspended in Matrigel.
-
Tumors are allowed to grow until they reach an average volume of approximately 150 mm³.
-
Mice are randomized into treatment groups (n=8 per group): Vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and a standard-of-care control (Cytarabine).
-
This compound and vehicle are administered orally (PO) once daily (QD). Cytarabine is administered intraperitoneally (IP) every three days (Q3D).
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is terminated after 21 days or when tumors in the control group reach the pre-defined endpoint.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Visualizing this compound's Mechanism and Development
Diagrams are provided below to illustrate key aspects of this compound's mechanism of action, experimental workflow, and its progression through the drug development pipeline.
Caption: this compound inhibits BRD4, preventing transcription of oncogenes like MYC.
JQAD1: A Chemical Probe for Selective EP300 Degradation
An In-depth Technical Guide for Researchers
This guide provides a comprehensive overview of JQAD1, a potent and selective chemical probe for the study of the histone acetyltransferase EP300. This compound functions as a proteolysis-targeting chimera (PROTAC), a novel class of molecules designed to induce the degradation of specific proteins. This document details the mechanism of action, quantitative data, experimental protocols, and relevant cellular pathways associated with this compound, intended for researchers in drug discovery and chemical biology.
Introduction to EP300 and the Need for a Selective Probe
The E1A-binding protein p300 (EP300) is a crucial transcriptional co-activator that plays a central role in regulating gene expression through its intrinsic histone acetyltransferase (HAT) activity.[1][2] EP300, along with its close paralog CREB-binding protein (CBP), acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription.[3][4] This process is vital for numerous cellular functions, including cell growth, differentiation, and proliferation.[1] Given its significant role, dysregulation of EP300 has been implicated in various diseases, most notably cancer.[3]
While several small molecule inhibitors of the EP300/CBP HAT domain, such as A485 and C646, have been developed, they generally lack selectivity between the two highly homologous proteins.[5][6] This has made it challenging to dissect the specific functions of EP300 versus CBP. This compound was developed to overcome this limitation by selectively inducing the degradation of EP300, providing a powerful tool to investigate its unique biological roles.[5][7]
This compound: A PROTAC Approach to Targeting EP300
This compound is a heterobifunctional molecule, or PROTAC, that selectively targets EP300 for degradation.[8] It is composed of three key components:
-
A ligand for EP300: Based on the structure of the EP300/CBP inhibitor A485.[8]
-
A ligand for an E3 ubiquitin ligase: Specifically, a phthalimide-based ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][8]
-
A chemical linker: Connecting the EP300 and CRBN ligands.
This design allows this compound to act as a molecular bridge, bringing EP300 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination of EP300, marking it for subsequent degradation by the proteasome.[5][6] This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the entire protein, including its non-catalytic functions.[6][9]
Mechanism of Action of this compound
The mechanism of this compound-mediated degradation of EP300 is a multi-step process that is dependent on the cellular protein degradation machinery.
-
Ternary Complex Formation: this compound simultaneously binds to EP300 and the CRBN subunit of the CRL4 E3 ubiquitin ligase, forming a ternary complex.[5][6]
-
Ubiquitination: The formation of this complex brings EP300 into the vicinity of the E3 ligase, which then catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of EP300.
-
Proteasomal Degradation: The poly-ubiquitinated EP300 is recognized and degraded by the 26S proteasome.[5]
This process is highly dependent on the presence of CRBN, as demonstrated by experiments in CRBN-knockout cells where this compound activity is abolished.[5][10] The degradation of EP300 can be blocked by co-treatment with agents that interfere with this pathway, such as excess A485 (to compete for EP300 binding), pomalidomide (to compete for CRBN binding), MLN4924 (a neddylation inhibitor that blocks E3 ligase activity), and bortezomib (a proteasome inhibitor).[5]
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | ≤ 31.6 nM | Neuroblastoma | Concentration for 50% degradation of EP300. | [8] |
| In Vivo Efficacy | 40 mg/kg daily (i.p.) | Kelly NB Xenografts | Suppressed tumor growth and prolonged survival. | [10][11] |
| Murine Half-life | 13.3 (±3.37 SD) hours | Serum | [10] | |
| Murine Cmax | 7 µmol/L | Serum | [10] |
Biological Effects of EP300 Degradation by this compound
The selective degradation of EP300 by this compound leads to several significant downstream biological effects, particularly in cancer cells that are dependent on EP300.
-
Reduction of H3K27ac: As EP300 is a primary writer of the H3K27ac mark, its degradation leads to a global decrease in this histone modification, particularly at super-enhancers that regulate key oncogenes.[5][10]
-
Downregulation of MYCN: In neuroblastoma cells, this compound treatment disrupts the expression of the MYCN oncogene.[5][10]
-
Induction of Apoptosis: this compound induces programmed cell death in sensitive cancer cell lines, as evidenced by PARP1 cleavage and an increase in the sub-G1 cell population.[5][10] This is associated with the upregulation of pro-apoptotic proteins such as BIM, BID, and PUMA.[10]
-
Anti-neoplastic Activity: this compound demonstrates broad, CRBN-dependent anti-cancer activity across various cell lines and inhibits tumor growth in in vivo xenograft models.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are outlines for key experiments.
Western Blotting for EP300 Degradation
This protocol is used to assess the extent and time-course of this compound-induced EP300 degradation.
-
Cell Culture and Treatment: Plate cells (e.g., Kelly neuroblastoma cells) at an appropriate density. The following day, treat with a dose-range of this compound (e.g., 10 nM - 1 µM) or a fixed concentration over a time course (e.g., 0, 6, 12, 24, 48 hours). A DMSO-treated control should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for EP300. Also, probe for CBP to assess selectivity, and a loading control (e.g., Actin or GAPDH).
-
Detection: After washing, incubate with a species-appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP levels, providing a quantitative measure of this compound's anti-proliferative or cytotoxic effects.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 20 µM) for a specified duration (e.g., 5-7 days).[10]
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents by orbital shaking to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Data is typically normalized to DMSO-treated controls and plotted to determine dose-response curves and calculate IC50 or GI50 values.
Flow Cytometry for Apoptosis (Sub-G1 Analysis)
This method quantifies the fraction of apoptotic cells, which have fragmented DNA and thus a lower DNA content (sub-G1).
-
Cell Treatment: Treat cells with this compound (e.g., 0.5 µM or 1 µM) or A485 as a control for a defined period (e.g., 12-96 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS.
-
Fixation and Staining: Resuspend cells in a hypotonic citrate solution containing propidium iodide (PI). This permeabilizes the cells and stains the DNA.
-
Data Acquisition: Analyze the stained nuclei on a flow cytometer.
-
Analysis: Gate the cell populations based on their DNA content (PI fluorescence). The percentage of events in the sub-G1 region represents the apoptotic cell population.
Selectivity and Limitations
This compound demonstrates remarkable selectivity for EP300 over its paralog CBP at earlier time points and relevant concentrations.[8] However, some loss of CBP has been observed after prolonged treatment (e.g., 48 hours), suggesting that the selectivity window is time-dependent.[12] The activity of this compound is also critically dependent on the expression level of CRBN, which can vary between cell lines and tissues.[5][13] Researchers should therefore validate CRBN expression in their model system of choice.
Conclusion
This compound is a first-in-class chemical probe that enables the selective, CRBN-dependent degradation of the EP300 protein.[5][7] It serves as an invaluable tool for dissecting the specific biological functions of EP300, distinct from its paralog CBP. By inducing the degradation of EP300, this compound leads to a reduction in H3K27ac, downregulation of key oncogenes like MYCN, and induction of apoptosis in dependent cancer cells.[5][10] The detailed protocols and mechanistic understanding provided in this guide should facilitate its use by the research community to further explore the roles of EP300 in health and disease.
References
- 1. EP300 - Wikipedia [en.wikipedia.org]
- 2. Gene - EP300 [maayanlab.cloud]
- 3. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 9. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
JQAD1's CRBN-Dependent Degradation of EP300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EP300, leading to significant downstream effects in cancer cells, including the induction of apoptosis and downregulation of the MYCN oncogene. This technical guide provides an in-depth overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data to support its activity.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the histone acetyltransferase EP300 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This dual binding induces the formation of a ternary complex between EP300, this compound, and CRBN[1][3]. The formation of this complex brings EP300 into close proximity to the E3 ligase machinery, leading to the polyubiquitination of EP300. This ubiquitination marks EP300 for recognition and degradation by the 26S proteasome[2]. The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers, thereby disrupting oncogenic transcriptional programs[1][3][4]. A critical aspect of this compound's activity is its dependence on CRBN expression; cells with low or no CRBN expression are resistant to this compound-mediated EP300 degradation and its cytotoxic effects[3][4].
Signaling Pathway of this compound-Mediated EP300 Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of EP300.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | Neuroblastoma | ≤ 31.6 nM | [2] |
| Effective Concentration for EP300 Degradation | Kelly | 10 µM (24h) | [5] |
| Time to Onset of EP300 Degradation | Kelly | As early as 16 hours | [1] |
| Apoptosis Induction | Kelly, NGP | 0.5 - 1 µM (6-96h) | [1] |
| H3K27ac Reduction | Kelly | 0.5 µM (24h) | [1] |
| MYCN Disruption | Kelly, NGP | 0.5 - 1 µM (24h) | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |
| Tumor Growth Inhibition | NSG mice with Kelly NB cell xenografts | 40 mg/kg, i.p., daily for 21 days | Suppressed tumor growth and prolonged survival | [1][6] |
| Pharmacokinetics (Cmax) | Murine serum | 10 mg/kg, single i.p. dose | 7 µmol/L | [1] |
| Pharmacokinetics (Half-life) | Murine serum | 10 mg/kg, single i.p. dose | 13.3 (±3.37 SD) hours | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for EP300 Degradation
This protocol is used to assess the dose-dependent effect of this compound on EP300 protein levels.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for assessing protein degradation via Western Blot.
Materials:
-
Cell Line: MYCN-amplified neuroblastoma (NB) cells (e.g., Kelly)[1]
-
Compound: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-EP300
-
Rabbit anti-CRBN
-
Rabbit anti-H3K27ac
-
Rabbit anti-cleaved PARP1
-
Mouse anti-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed Kelly NB cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, and 10 µM) or DMSO as a vehicle control for 24 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol utilizes biotinylated this compound to pull down its binding partners and confirm the formation of the EP300-JQAD1-CRBN ternary complex.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating ternary complex formation using Co-IP.
Materials:
-
Cell Line: Kelly NB cells[3]
-
Reagents:
-
Biotin-JQAD1
-
Pomalidomide (as a competitor for CRBN binding)
-
-
Lysis Buffer: IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease inhibitors)
-
Beads: High-capacity streptavidin agarose resin
-
Wash Buffer: IP Lysis Buffer
-
Elution Buffer: NuPAGE LDS sample buffer with reducing agent
Procedure:
-
Cell Lysate Preparation: Prepare whole-cell lysates from Kelly NB cells using IP Lysis Buffer.
-
Incubation: Add Biotin-JQAD1 to the cell lysate and incubate for 16 hours at 4°C with end-over-end mixing. In control experiments, pre-incubate the lysate with pomalidomide before adding Biotin-JQAD1 to compete for CRBN binding.[3]
-
Pulldown:
-
Wash the streptavidin agarose resin with cold PBS.
-
Add the lysate containing Biotin-JQAD1 to the beads and incubate at room temperature for 10 minutes.
-
-
Washing and Elution:
-
Centrifuge the beads to pellet the immunocomplexes and wash them multiple times with IP Lysis Buffer.
-
Elute the bound proteins by boiling the beads in NuPAGE LDS sample buffer.
-
-
Analysis: Analyze the eluates by Western blotting using antibodies against EP300 and CRBN.
Cell Viability Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cell Line: Kelly NB cells
-
Compound: this compound (dissolved in DMSO)
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed Kelly NB cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO control for a specified period (e.g., 7 days).[2]
-
Assay:
-
Allow the plate and its contents to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Conclusion
This compound represents a powerful chemical probe for studying the biological functions of EP300 and a promising therapeutic lead for cancers dependent on this histone acetyltransferase. Its CRBN-dependent mechanism of action provides a clear rationale for its selective degradation of EP300. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of this compound and similar PROTAC molecules in various preclinical models. The provided quantitative data underscores the potent and selective activity of this compound, paving the way for further drug development efforts in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
JQAD1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2][3][4][5][6] As a CRBN-dependent degrader, this compound offers a powerful tool for investigating the biological roles of EP300 and exploring its therapeutic potential, particularly in oncology.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein expression, and downstream signaling pathways.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to EP300 and the E3 ubiquitin ligase Cereblon (CRBN).[2][7] This proximity induces the ubiquitination and subsequent proteasomal degradation of EP300.[2][8] The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers.[1][3] This, in turn, downregulates the expression of oncogenes such as MYCN, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][9][10]
Quantitative Data
The following tables summarize the reported potency of this compound in various cell lines.
Table 1: Degradation Potency (DC50)
| Compound | Metric | Value | Cell Line | Reference |
| This compound | DC50 | ≤ 31.6 nM | Neuroblastoma | [5][6] |
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| NCC-CDS-X1 | Chordoma | 152 ± 39 nM | [8] |
| KITRA | Chordoma | 221 ± 46 nM | [8] |
Experimental Protocols
Cell Viability Assay
This protocol describes how to determine the effect of this compound on cell proliferation and viability using a luminescence-based assay such as CellTiter-Glo®.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 20 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, or 120 hours).[1]
-
At each time point, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically 100 µL per well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Degradation
This protocol is for assessing the degradation of EP300 and the modulation of downstream markers like H3K27ac and cleaved PARP1.
Materials:
-
Cancer cell line of interest (e.g., Kelly, NGP)[1]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-EP300, anti-H3K27ac, anti-cleaved PARP1, anti-Actin or anti-Vinculin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, and 10 µM) or DMSO for a specified time (e.g., 16, 24, or 48 hours).[1]
-
Harvest cells by washing with cold PBS and then lysing with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A dose-dependent decrease in EP300 and H3K27ac, and an increase in cleaved PARP1, are expected with this compound treatment.[1]
Cell Cycle Analysis
This protocol is for evaluating the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0.5 or 1 µM) or DMSO for 6 to 96 hours.[1]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]
Troubleshooting
-
Low this compound Activity: Ensure that the cell line used expresses sufficient levels of CRBN, as this compound's activity is CRBN-dependent.[2] Consider overexpressing CRBN in resistant cell lines to potentially restore sensitivity.[2]
-
Inconsistent Results: Ensure proper dissolution of this compound in DMSO and prepare fresh dilutions for each experiment.
-
Off-target Effects: While this compound is selective for EP300, prolonged treatment (e.g., 48 hours or more) may lead to some degradation of the paralogous protein CBP.[8] Time-course experiments are recommended to identify the optimal window for selective EP300 degradation.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of in accordance with institutional and local regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 9. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 10. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of JQAD1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[] As a bifunctional molecule, this compound recruits EP300 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[2] This targeted degradation results in a decrease in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic transcriptional programs, and induction of apoptosis in cancer cells.[2][3] Notably, this compound has demonstrated significant anti-tumor activity in preclinical mouse models of neuroblastoma, highlighting its therapeutic potential.[4][5]
These application notes provide detailed protocols and supporting data for the in vivo use of this compound in mouse models, intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
This compound operates through a well-defined mechanism to induce the degradation of its target protein, EP300. This process ultimately leads to cancer cell death. The key steps in the signaling pathway are outlined below.
This compound-Mediated EP300 Degradation and Apoptosis Signaling Pathway
References
- 2. PROTAC in vivo evaluation - Profacgen [profacgen.com]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
JQAD1 Application Notes and Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2] As a CRBN-dependent PROTAC, this compound functions by bringing EP300 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1][3] This targeted degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic transcriptional programs, such as those driven by MYCN, and induction of apoptosis in cancer cells.[1][4][5][6] These characteristics make this compound a valuable tool for cancer research, particularly in preclinical xenograft models.
Mechanism of Action
This compound is composed of a ligand that binds to EP300 and another ligand that recruits the E3 ubiquitin ligase CRBN. This dual binding forms a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to EP300. Polyubiquitinated EP300 is then recognized and degraded by the proteasome. The degradation of EP300 leads to a global reduction in H3K27ac, an epigenetic mark associated with active enhancers and promoters.[3][5][6] In cancers dependent on EP300-regulated transcription, such as MYCN-amplified neuroblastoma, this results in the downregulation of key oncogenes and the induction of apoptosis, characterized by the cleavage of PARP1 and caspase-3.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Time | Effect |
| Kelly (Neuroblastoma) | 0.5 µM | 24 hours | Decreased H3K27ac, induced apoptosis.[2] |
| Kelly (Neuroblastoma) | 1 µM | 12-36 hours | Increased expression of cleaved caspase-3 and cleaved PARP1.[1] |
| MYCN-amplified NB cells | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in EP300 and H3K27ac.[1] |
| Kelly (Neuroblastoma) | 10 µM | 24 hours | Selective degradation of EP300 over CBP.[2] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Model | Dosage | Administration Route | Schedule | Outcome |
| NSG Mice | Kelly Neuroblastoma Xenograft | 40 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Suppressed tumor growth and prolonged survival.[1][2] |
| CD1 Mice | Pharmacokinetic Analysis | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Half-life of 13.3 hours, Cmax of 7 µmol/L.[1] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of this compound in a Neuroblastoma Model
This protocol describes the establishment of a subcutaneous xenograft model of neuroblastoma using the Kelly cell line in NSG mice and subsequent treatment with this compound.
Materials:
-
Kelly neuroblastoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or other suitable extracellular matrix)
-
6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture Kelly neuroblastoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before injection.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the NSG mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle to the final concentration for a 40 mg/kg dose. The final DMSO concentration should be minimized.
-
Administer this compound (40 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.
-
-
Endpoint and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be defined by a specific tumor volume, signs of morbidity, or the completion of the treatment course.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for EP300, H3K27ac, and apoptosis markers, or immunohistochemistry).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSE183475 - EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma [CUT&RUN] - OmicsDI [omicsdi.org]
- 5. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of JQAD1 Stock and Working Solutions
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing JQAD1 in biochemical and cellular assays.
Introduction: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2][3][4] It functions by forming a ternary complex between EP300 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[3][4] This activity results in the suppression of H3K27ac levels and the induction of apoptosis in cancer cells, particularly in neuroblastoma models.[1][5] Proper preparation of this compound stock solutions and working concentrations is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound.
This compound Properties
This compound is supplied as a solid powder. Key chemical and physical properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₅₂F₄N₆O₉[1][2][6] |
| Molecular Weight | ~932.97 g/mol (Note: Batch-specific MW may vary slightly)[1][6] |
| CAS Number | 2417097-18-6[1][2][7] |
| Appearance | Solid |
| Purity | ≥98% (HPLC)[1][6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (~93.3 mg/mL)[1][6] | Ultrasonic assistance may be required for complete dissolution.[5][8] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[5] |
| Ethanol | ~25 mg/mL[9] | - |
| Water | Insoluble[9] | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a stock solution from 1 mg of this compound, weigh out 1 mg.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired concentration. The formula is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For a 100 mM stock from 1 mg of this compound (MW ~932.97):
-
Volume (L) = 0.001 g / (0.1 mol/L * 932.97 g/mol ) = 0.000010718 L
-
Volume (µL) = 10.72 µL
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.[5][8] The solution should be clear.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber vials.[5]
-
Storage: Store the aliquots as recommended in Table 3.
Table 3: Preparation Volumes for Common Stock Concentrations (using MW 932.97)
| Mass of this compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock | Volume of DMSO for 100 mM Stock |
| 1 mg | 107.19 µL | 21.44 µL | 10.72 µL |
| 5 mg | 535.93 µL | 107.19 µL | 53.59 µL |
| 10 mg | 1.07 mL | 214.37 µL | 107.19 µL |
Table 4: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 2-3 years[7][8] |
| DMSO Stock Solution | -20°C | 1 month[5][8] |
| DMSO Stock Solution | -80°C | 6 months[5][7][8] |
Protocol 2: Preparation of Working Concentrations
This protocol describes the dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium for final use.
Materials:
-
This compound primary stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium or assay buffer
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature. Keep it tightly capped.
-
Perform Serial Dilutions: It is recommended to perform one or more intermediate dilutions to ensure accuracy. Direct dilution of a high-concentration stock into a large volume can lead to precipitation and inaccurate concentrations.
-
Example for a 1 µM final concentration in 10 mL of media: a. Prepare an intermediate dilution: Add 1 µL of the 100 mM stock solution to 999 µL of sterile medium to create a 100 µM intermediate solution. Mix thoroughly by pipetting or gentle vortexing. b. Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 1 µM.
-
-
Mix and Use: Mix the final solution gently but thoroughly. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. Add the working solution to your experimental setup immediately.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for solution preparation and the cellular mechanism of action for this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound acts as a PROTAC to induce CRBN-mediated EP300 degradation.
Example Working Concentrations
The optimal working concentration of this compound is cell-line and assay-dependent and should be determined empirically. The table below provides concentration ranges from published studies as a starting point.
Table 5: Published Working Concentrations for this compound
| Assay Type | Cell Line / Model | Concentration Range | Outcome |
| In Vitro Degradation | Kelly Neuroblastoma | 500 nM - 10 µM | EP300 degradation observed as early as 16 hours.[2][3][5] |
| In Vitro Apoptosis | Kelly, NGP Cells | 0.5 µM - 1 µM | Induction of apoptosis, PARP cleavage.[2][5] |
| In Vitro Anti-proliferative | Various Cancer Cell Lines | 1.2 nM - 20 µM (5 days) | Broad anti-neoplastic activity.[5] |
| DC₅₀ (Degradation) | Neuroblastoma Cells | ≤ 31.6 nM | Potent degradation of EP300.[1] |
| In Vivo Tumor Growth | Kelly Xenograft (NSG mice) | 40 mg/kg (i.p. daily) | Suppression of tumor growth and prolonged survival.[5][10] |
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting EP300 Degradation by JQAD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the degradation of the E1A binding protein p300 (EP300) mediated by the PROTAC (Proteolysis Targeting Chimera) degrader, JQAD1. EP300 is a histone acetyltransferase that plays a crucial role in regulating transcription and is implicated in various cancers. This compound is a CRBN-dependent PROTAC that selectively targets EP300 for ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on EP300.[3][4]
The following protocols and application notes describe the in vitro treatment of cells with this compound and the subsequent detection of EP300 degradation using Western blotting. Particular attention is given to optimizing the Western blot procedure for a large protein like EP300 (approximately 300 kDa).
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to EP300 and the other to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of EP300, marking it for degradation by the 26S proteasome.[5] This targeted degradation leads to a downstream suppression of H3K27ac modification and the induction of apoptosis in susceptible cancer cell lines.[1]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for cultured cells, such as the neuroblastoma cell line Kelly, which has been shown to be sensitive to this compound.[1][6]
Materials:
-
Cell line of interest (e.g., Kelly neuroblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treat cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO).[6][7][8]
-
Incubate the cells for various time points to assess the kinetics of degradation (e.g., 6, 12, 24, 48 hours). Significant degradation has been observed as early as 16 hours.[1]
-
Following incubation, proceed to cell lysis for Western blot analysis.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 nM - 1 µM | Optimal concentration may vary depending on the cell line. |
| Treatment Duration | 6 - 48 hours | Time-course experiments are recommended to observe the onset and maximal degradation. |
| Vehicle Control | DMSO | Final concentration should be kept constant and low (≤0.1%). |
Western Blot Protocol for EP300 Detection
1. Cell Lysis
Due to the nuclear localization of EP300, a robust lysis buffer such as RIPA buffer is recommended to ensure complete protein extraction.
Modified RIPA Buffer Recipe:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Prevents non-specific protein aggregation |
| NP-40 | 1% | Non-ionic detergent |
| Sodium Deoxycholate | 0.5% | Ionic detergent |
| SDS | 0.1% | Ionic detergent |
| EDTA | 1 mM | Chelating agent |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
Procedure:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold modified RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
For the separation of the high molecular weight protein EP300 (~300 kDa), a low-percentage polyacrylamide gel is crucial.
Procedure:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 6% or a 4-8% gradient Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom of the gel. This may take several hours.
| Parameter | Recommendation | Rationale |
| Gel Percentage | 6% or 4-8% gradient | Allows for better resolution of high molecular weight proteins. |
| Protein Load | 20-40 µg | Ensures sufficient protein for detection. |
| Running Voltage | 80-100 V | Slower migration prevents gel overheating and band distortion. |
3. Protein Transfer
A wet transfer method is recommended for the efficient transfer of large proteins.
Procedure:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 4°C.
| Parameter | Recommendation | Rationale |
| Transfer Method | Wet Transfer | Generally more efficient for large proteins than semi-dry methods. |
| Transfer Buffer | Towbin buffer with 10-20% methanol | Standard transfer buffer. The addition of up to 0.05% SDS can aid in the transfer of large proteins. |
| Transfer Conditions | 30V overnight (16-18 hours) or 70-100V for 2-3 hours | Low voltage overnight is often preferred for large proteins to ensure complete transfer without overheating. |
| Membrane Type | PVDF (0.45 µm) | Higher protein binding capacity. |
4. Immunoblotting
Procedure:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EP300 diluted in the blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
| Reagent | Dilution Range | Incubation Conditions |
| Primary Anti-EP300 Antibody | 1:500 - 1:2000 | Overnight at 4°C |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1 hour at room temperature |
Experimental Workflow Diagram
Data Presentation and Interpretation
The results of the Western blot should show a dose- and time-dependent decrease in the intensity of the EP300 band in cells treated with this compound compared to the vehicle-treated control. The loading control band should remain consistent across all lanes, confirming equal protein loading. Densitometry analysis can be used to quantify the reduction in EP300 protein levels. A successful experiment will demonstrate the selective degradation of EP300 by this compound, validating its mechanism of action.
References
- 1. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot SDS-PAGE [novusbio.com]
- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
JQAD1 Application in High-Risk Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-risk neuroblastoma, a pediatric malignancy of the sympathetic nervous system, is often characterized by the amplification of the MYCN oncogene, which correlates with poor prognosis. A promising therapeutic strategy involves targeting the epigenetic machinery that drives the oncogenic transcriptional programs in these tumors. JQAD1 is a novel proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for degradation. In high-risk neuroblastoma, EP300 plays a critical role in maintaining the enhancer landscape required for the expression of key oncogenes, including MYCN. This compound leverages the cell's own ubiquitin-proteasome system to eliminate EP300, leading to a cascade of anti-tumor effects.
This document provides detailed application notes and protocols for the use of this compound in high-risk neuroblastoma cell lines, summarizing its mechanism of action, effects on cell viability and apoptosis, and providing methodologies for key experimental validations.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a ligand for the histone acetyltransferase EP300, connected by a linker. This design allows this compound to induce the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300. The degradation of EP300 results in a global reduction of H3K27 acetylation (H3K27ac), a key epigenetic mark for active enhancers and promoters. This, in turn, disrupts the transcriptional amplification of MYCN and its downstream targets, ultimately leading to cell cycle arrest and apoptosis in neuroblastoma cells. The efficacy of this compound is dependent on the expression of CRBN, making it a potential biomarker for sensitivity.
Data Presentation
This compound-Mediated Effects on Cell Viability in High-Risk Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (approximate) | Key Findings |
| Kelly | Amplified | ≤ 31.6 nM (DC50) | Potent induction of apoptosis. |
| NGP | Amplified | Not explicitly stated, but sensitive | Induction of a sub-G1 peak, indicative of apoptosis. |
| IMR-32 | Amplified | Not explicitly stated, but sensitive | |
| SK-N-BE(2) | Amplified | Not explicitly stated, but sensitive | |
| LAN-5 | Amplified | Not explicitly stated, but sensitive | |
| SH-SY5Y | Non-amplified | Not explicitly stated, but sensitive | |
| SK-N-AS | Non-amplified | Not explicitly stated, but sensitive | |
| CHLA-255 | Non-amplified | Not explicitly stated, but sensitive |
This compound-Mediated Apoptosis in High-Risk Neuroblastoma Cell Lines
| Cell Line | This compound Concentration | Time Point | Apoptotic Effect |
| Kelly | 1 µM | 12-36 hours | Increased cleaved caspase-3 and cleaved PARP1. |
| NGP | 0.5 or 1 µM | 6-96 hours | Time-dependent induction of a sub-G1 peak. |
| MYCN-amplified NB cells | 0.1-10 µM | 24 hours | Dose-dependent increase in cleaved PARP1. |
Signaling Pathways and Experimental Workflows
Caption: this compound selectively degrades EP300, leading to reduced MYCN expression and apoptosis.
Caption: A typical workflow for evaluating the effects of this compound on neuroblastoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of neuroblastoma cells.
Materials:
-
High-risk neuroblastoma cell lines (e.g., Kelly, NGP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Neuroblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the cell viability assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting the degradation of EP300 and changes in downstream signaling molecules.
Materials:
-
Neuroblastoma cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-EP300, anti-H3K27ac, anti-MYCN, anti-cleaved PARP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat neuroblastoma cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
Conclusion
This compound represents a promising therapeutic agent for high-risk neuroblastoma by selectively targeting EP300 for degradation, leading to the disruption of the oncogenic transcriptional program driven by MYCN. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further investigation into the relationship between CRBN expression and this compound sensitivity will be crucial for its clinical development.
Application Notes: Utilizing JQAD1 for the Study of EP300 Function in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The E1A binding protein p300 (EP300) is a crucial histone acetyltransferase (HAT) that acts as a transcriptional co-activator, playing a significant role in cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[4][5] However, the high degree of homology between EP300 and its paralog, CREB-binding protein (CBP), has made the development of selective inhibitors challenging.[4] JQAD1 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target EP300 for degradation.[6][7][8] As a CRBN-dependent PROTAC, this compound offers a powerful chemical tool to investigate the specific functions of EP300 in cancer biology, overcoming the limitations of non-selective catalytic inhibitors.[6][7][9] These notes provide detailed protocols and data for using this compound to study EP300's role in cancer.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand for EP300 (A485) connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This compound facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination of EP300 and its subsequent degradation by the proteasome.[7][10] This targeted degradation results in the rapid depletion of cellular EP300 protein levels.[6]
Caption: this compound forms a ternary complex, leading to EP300 ubiquitination and proteasomal degradation.
Data Presentation: this compound Profile and Efficacy
The following tables summarize the key characteristics and observed effects of this compound in cancer studies.
Table 1: this compound Compound Profile
| Characteristic | Description | Reference |
|---|---|---|
| Compound Type | PROTAC (Proteolysis-Targeting Chimera) | [7] |
| Target Protein | EP300 (p300) | [6] |
| E3 Ligase Ligand | Cereblon (CRBN) | |
| EP300 Ligand | A485 | |
| Potency (DC₅₀) | ≤ 31.6 nM |
| Selectivity | Selective for EP300 over CBP at early time points; some CBP loss observed after 48 hours. |[11][12] |
Table 2: Summary of In Vitro Effects of this compound on Neuroblastoma (NB) Cells
| Assay | Cell Lines | Concentration(s) | Time | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| EP300 Degradation | Kelly, NGP | 0.5 - 1 µM | 16 - 96 h | Time-dependent degradation of EP300. | [6] |
| Apoptosis Induction | Kelly, NGP | 0.5 - 1 µM | 6 - 96 h | Induction of a sub-G1 peak, PARP1 cleavage, increased cleaved caspase-3. | [6] |
| Histone Acetylation | Kelly | 0.5 µM | 24 h | Significant loss of H3K27ac at chromatin. | [6][7] |
| Gene Expression | Kelly | 0.5 - 1 µM | 24 h | Upregulation of pro-apoptotic BIM, BID, PUMA; downregulation of MYCN. | [6][7] |
| Antineoplastic Activity | Various | 1.2 nM - 20 µM | 5 days | Broad, CRBN-dependent antineoplastic activity. |[6] |
Table 3: Summary of In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Neuroblastoma | Kelly NB cell xenografts in NSG mice | 40 mg/kg; i.p.; daily | 21 days | Significant tumor growth suppression and prolonged survival. | [6][13] |
| Pharmacokinetics | Murine serum | N/A | N/A | Half-life of 13.3 hours; Cₘₐₓ of 7 µmol/L. |[6] |
Downstream Cellular Consequences of EP300 Degradation
Degradation of EP300 by this compound initiates a cascade of events that collectively suppress the cancerous phenotype. The primary molecular consequence is the widespread loss of H3K27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.[7][9] This leads to the transcriptional repression of critical oncogenes, such as MYCN in neuroblastoma, and the upregulation of pro-apoptotic genes, ultimately driving cancer cells into apoptosis.[6][7]
Caption: Downstream effects of this compound-induced EP300 degradation on cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of EP300 using this compound.
Caption: A generalized workflow for studying the effects of this compound on cancer cells in vitro.
Protocol 1: Western Blotting for EP300 Degradation and Apoptosis
This protocol is used to quantify the levels of EP300 and key apoptosis markers.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., Kelly neuroblastoma) in 6-well plates to achieve 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with desired concentrations of this compound (e.g., 0.5 µM, 1 µM) and a DMSO vehicle control for specified time points (e.g., 16, 24, 48, 72 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-EP300
-
Anti-Cleaved PARP1
-
Anti-Cleaved Caspase-3
-
Anti-H3K27ac
-
Anti-β-actin or GAPDH (loading control)
-
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software.
-
Protocol 2: Cell Viability Assay
This assay measures the dose-dependent effect of this compound on cell proliferation.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 20 µM).
-
Treat cells with the this compound dilutions and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 5 days).
-
-
Viability Measurement:
-
Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize data to the DMSO control and plot dose-response curves to calculate IC₅₀ or GI₅₀ values.
-
Protocol 3: Flow Cytometry for Apoptosis (Sub-G1 Analysis)
This protocol quantifies apoptotic cells based on DNA content.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and treat with this compound (e.g., 0.5 µM, 1 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples using a flow cytometer.
-
Gate on the cell population and analyze the DNA content histogram. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.
-
Protocol 4: In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in an animal model.
-
Animal Model:
-
Use immunocompromised mice (e.g., NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Kelly cells in Matrigel/PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=9-10 per group).
-
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 40 mg/kg) daily.
-
Administer the vehicle control (formulation buffer) to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and survival of the animals.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
At the end of the study, sacrifice the animals and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for EP300 and H3K27ac, or RNA sequencing.
-
Analyze tumor growth kinetics and survival data (e.g., using Kaplan-Meier curves).[13]
-
References
- 1. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Pan-Cancer Analysis Reveals That E1A Binding Protein p300 Mutations Increase Genome Instability and Antitumor Immunity [frontiersin.org]
- 3. EP300 knockdown reduces cancer stem cell phenotype, tumor growth and metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foghorntx.com [foghorntx.com]
- 5. Genetic dysregulation of EP300 in cancers in light of cancer epigenome control – targeting of p300-proficient and -deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sending neuroblastoma cells to the trash - St. Jude Children’s Research Hospital [stjude.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: JQAD1 Solubility and Stability in DMSO
Introduction JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2] It functions by forming a ternary complex between EP300 and the E3 ubiquitin ligase component Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] This targeted degradation suppresses H3K27ac levels, disrupts oncogenic transcription programs (e.g., MYCN), and induces apoptosis in cancer cells, making this compound a valuable tool for cancer research.[1][3] Accurate preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. These notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for solution preparation and assessment.
Data Presentation
Quantitative data regarding the solubility and stability of this compound in DMSO are summarized below.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes | Source |
| Solubility | 100 mg/mL | Equivalent to 107.19 mM. Ultrasonic assistance may be required. | [3] |
| 100 mM | --- | ||
| 90 mg/mL | Ultrasonic assistance is recommended. | [4] | |
| Critical Factor | DMSO Quality | Hygroscopic or wet DMSO can significantly decrease the solubility of this compound. Use of newly opened, high-purity, anhydrous DMSO is strongly recommended. | [3][5] |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendation | Source |
| -80°C | 6 months | Recommended for long-term storage. | [3][4][6] |
| -20°C | 1 month | Suitable for short-term storage. | [3][4] |
| 4°C | 2 weeks | Not recommended for long-term storage. | [6] |
| General Note | Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. Aliquot stock solutions into single-use volumes. | [3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened vial recommended)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4][6]
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for cell-based assays.
Materials:
-
100 mM this compound in DMSO stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with nephelometry or turbidity measurement capability
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in a polypropylene plate.
-
Using a liquid handler, rapidly add the this compound/DMSO solutions to a 96-well plate containing PBS (e.g., 2 µL of compound in DMSO into 98 µL of PBS) to create a range of final concentrations. Ensure immediate and thorough mixing.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity or light scattering of each well using a plate reader. An increase in signal compared to a DMSO-only control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under the tested conditions.
Protocol 3: Stability Assessment of this compound in DMSO by HPLC
This protocol describes how to evaluate the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound in DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid
-
Incubators/freezers set to desired temperatures (-80°C, -20°C, 4°C, 25°C)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately analyze an aliquot of the fresh stock ("Time 0" sample) by HPLC to obtain a reference chromatogram and peak area for the intact this compound. A typical method would involve a gradient elution from water/formic acid to ACN/formic acid on a C18 column.
-
Aliquot the remaining stock solution into separate tubes for each time point and temperature condition.
-
Store the aliquots at the designated temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each temperature condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by HPLC using the same method as the "Time 0" sample.
-
Calculate the stability by comparing the peak area of the intact this compound at each time point to the peak area at Time 0. The appearance of new peaks may indicate degradation products.
-
Plot the percentage of remaining this compound versus time for each storage condition.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound-mediated degradation of EP300 and downstream effects.
Diagram 2: Experimental Workflow for this compound Solubility and Stability Assessment
Caption: Workflow for assessing this compound solubility and stability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
JQAD1 Resistance Troubleshooting Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing JQAD1 resistance in cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No this compound Efficacy in Cancer Cell Lines
Question: My cancer cell line is showing reduced sensitivity or is completely resistant to this compound treatment. What are the potential causes and how can I troubleshoot this?
Answer:
Reduced efficacy of this compound can stem from several factors, primarily related to the components of the PROTAC mechanism. Here’s a step-by-step guide to investigate the issue:
1. Verify Compound Integrity and Experimental Setup:
-
This compound Stability: Ensure that this compound has been stored correctly. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1]
-
Solubility: Confirm that this compound is fully dissolved in the cell culture medium. Poor solubility can lead to inaccurate concentrations.
-
Cell Viability Assay: Ensure your cell viability assay (e.g., CellTiter-Glo) is optimized for your cell line and that you are seeding an appropriate number of cells.
2. Investigate the Ternary Complex Components:
-
CRBN Expression: this compound is a CRBN-dependent PROTAC, meaning it requires the E3 ligase Cereblon (CRBN) to degrade its target, EP300.[2][3][4][5][6] Low or absent CRBN expression is a primary mechanism of resistance.[3][5][6]
-
Action: Assess CRBN protein levels via Western blot and mRNA levels via RT-qPCR in your resistant cells compared to sensitive control cells.
-
Troubleshooting: If CRBN expression is low, consider overexpressing CRBN to see if it restores sensitivity to this compound.[3]
-
-
EP300 Expression: While less common, alterations in the target protein, EP300, could confer resistance.
-
Action: Check baseline EP300 protein levels in your resistant and sensitive cells.
-
Troubleshooting: Sequence the EP300 gene in resistant cells to check for mutations that may prevent this compound binding.
-
3. Assess Downstream Signaling:
-
EP300 Degradation: Confirm that this compound is inducing the degradation of EP300 in your cells.
-
Action: Perform a time-course and dose-response Western blot for EP300 in this compound-treated cells. Degradation should be observable as early as 16 hours.[1]
-
-
H3K27ac Levels: EP300 is a histone acetyltransferase responsible for H3K27 acetylation. Successful EP300 degradation should lead to a decrease in global H3K27ac levels.
-
Action: Use Western blot or ChIP-seq to measure H3K27ac levels after this compound treatment.
-
-
Apoptosis Induction: this compound induces apoptosis in sensitive cells, marked by PARP1 cleavage.[1][2]
-
Action: Check for cleaved PARP1 and other apoptotic markers (e.g., cleaved caspase-3) by Western blot.
-
Caption: The mechanism of action of this compound.
Q2: How do I develop a this compound-resistant cell line?
A2: Developing a this compound-resistant cell line typically involves continuous exposure to escalating doses of the drug.
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20-IC30).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This can be done in a stepwise manner, for example, by doubling the concentration with each passage.
-
Selection: Continue this process for several months. The surviving cells will be enriched for those with resistance mechanisms.
-
Validation: Once a resistant population is established (i.e., they can proliferate in a high concentration of this compound), confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in IC50 indicates the development of resistance.
Q3: Are there other potential mechanisms of resistance to this compound besides low CRBN expression?
A3: Yes, while low CRBN expression is a well-documented mechanism of resistance, other mechanisms observed for PROTACs in general could also apply to this compound. These include:
-
Mutations in CRBN: Mutations in the CRBN gene that prevent this compound binding or disrupt the function of the E3 ligase complex.
-
Mutations in EP300: Mutations in the EP300 gene that prevent this compound from binding to the target protein.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps that actively transport this compound out of the cell.
-
Activation of Compensatory Pathways: Cancer cells may upregulate parallel signaling pathways to bypass their dependency on EP300.
-
Alterations in the Ubiquitin-Proteasome System: Changes in other components of the ubiquitin-proteasome machinery could impair the degradation of EP300.
Quantitative Data
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| NCC-CDS-X1 | CIC-DUX4 Sarcoma | 173 ± 53 | [7] |
| KITRA | CIC-DUX4 Sarcoma | 104 ± 19 | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Cell Viability Assay Workflow
Caption: A workflow for the CellTiter-Glo® cell viability assay.
Protocol 2: Western Blot for EP300 and CRBN
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of protein per lane on an SDS-PAGE gel. Use a 6-8% gel for EP300 and a 10-12% gel for CRBN.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For EP300, a wet transfer at 4°C overnight is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against EP300, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
Technical Support Center: Understanding the Impact of CRBN Expression on JQAD1 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cereblon (CRBN) expression on the efficacy of JQAD1, a selective EP300 degrader.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound across different cancer cell lines. Could CRBN expression be a contributing factor?
A1: Yes, variability in this compound efficacy across different cell lines is strongly correlated with the expression levels of Cereblon (CRBN).[1] this compound is a CRBN-dependent Proteolysis Targeting Chimera (PROTAC) that recruits the CRBN E3 ubiquitin ligase to the target protein EP300, leading to its degradation.[2][3][4] Therefore, the abundance of CRBN is a critical determinant of this compound's activity. Higher CRBN expression has been shown to correlate with higher this compound-mediated antineoplastic activity.[1]
Q2: Our experiments with this compound in a specific cell line show minimal to no EP300 degradation and no subsequent apoptosis. What could be the underlying issue?
A2: A lack of this compound-induced EP300 degradation and apoptosis could be due to insufficient or absent CRBN expression in your cell line.[1][2] this compound's mechanism of action is entirely dependent on the formation of a ternary complex between EP300, this compound, and CRBN.[1] In CRBN-knockout cells, this compound fails to induce apoptosis, highlighting the essential role of CRBN.[2] We recommend verifying the CRBN expression levels in your cell line.
Q3: How can we experimentally verify if CRBN expression is the cause of low this compound efficacy in our system?
A3: To confirm the role of CRBN expression in this compound efficacy, you can perform the following experiments:
-
CRBN Knockout/Knockdown: Use CRISPR-Cas9 or shRNA to knockout or knockdown the CRBN gene in a this compound-sensitive cell line. A diminished response to this compound in these modified cells compared to the parental line would confirm CRBN dependency.
-
CRBN Overexpression: In a cell line with low CRBN expression and low sensitivity to this compound, transiently or stably overexpress CRBN. An increased sensitivity to this compound would indicate that CRBN expression is a limiting factor.
-
Western Blot Analysis: Correlate the protein levels of CRBN across a panel of cell lines with their corresponding sensitivity to this compound (e.g., IC50 or DC50 values).
Q4: We are designing an in vivo study with this compound. What should we consider regarding CRBN expression?
A4: For in vivo studies, it is crucial to consider the CRBN expression status of your xenograft model. This compound has been shown to suppress tumor growth in a CRBN-dependent manner in vivo.[1][5] Therefore, selecting a tumor model with confirmed CRBN expression is essential for evaluating the therapeutic potential of this compound. You may want to perform immunohistochemistry (IHC) or western blotting on tumor samples to assess CRBN levels.
Troubleshooting Guides
Issue: Inconsistent this compound Potency (IC50/DC50 values) Between Experiments
| Potential Cause | Troubleshooting Step |
| Variable CRBN expression | Ensure consistent cell passage number and culture conditions, as CRBN expression can vary. Periodically check CRBN protein levels via Western Blot. |
| Cell line misidentification or contamination | Authenticate cell lines using short tandem repeat (STR) profiling. |
| Reagent instability | Aliquot and store this compound at -80°C for long-term storage and -20°C for short-term storage to avoid repeated freeze-thaw cycles.[2] |
Issue: No EP300 Degradation Observed After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Low or absent CRBN expression | Verify CRBN protein levels in the cell line using Western Blot. Consider using a positive control cell line with known high CRBN expression. |
| Proteasome inhibition | Ensure that the proteasome is functional. Co-treatment with a proteasome inhibitor like MG132 should rescue EP300 from degradation. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for EP300 degradation in your specific cell line. A concentration of 0.5 µM has been shown to be effective in Kelly cells.[6] |
| Insufficient treatment time | Conduct a time-course experiment. EP300 degradation has been observed as early as 16 hours after this compound treatment.[2] |
Quantitative Data Summary
Table 1: this compound In Vitro Efficacy and CRBN Dependency
| Cell Line | This compound Concentration | Effect | CRBN Dependency |
| Kelly | 0.5 µM | Induction of apoptosis | Yes |
| Kelly | 0.5 µM | Decrease in H3K27 acetylation | Yes |
| Kelly | 10 µM (24h) | Selective degradation of p300 over CBP | Yes |
| NGP | 0.5 or 1 µM | Time-dependent induction of sub-G1 peak | Not explicitly stated, but implied |
| Multiple Cancer Cell Lines | 1.2 nM - 20 µM (5 days) | Broad antineoplastic activity | Yes |
Table 2: this compound In Vivo Efficacy
| Animal Model | This compound Dosage | Effect |
| NSG mice with Kelly NB cell xenografts | 40 mg/kg; i.p.; daily, for 21 days | Inhibition of tumor growth and prolonged survival |
Experimental Protocols
Western Blot for CRBN and EP300 Detection
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN, EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
This compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software.
Visualizations
Caption: Mechanism of this compound-mediated EP300 degradation.
Caption: Troubleshooting workflow for low this compound efficacy.
References
optimizing JQAD1 concentration for maximum effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing JQAD1, a selective EP300-targeting PROTAC (Proteolysis Targeting Chimera), in their experiments. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experimental conditions for maximum effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing EP300 degradation after this compound treatment? | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce degradation. 2. Insufficient Treatment Duration: EP300 degradation by this compound is time-dependent and may not be significant at early time points.[1] 3. Low Cereblon (CRBN) Expression: this compound is a CRBN-dependent PROTAC, and low levels of this E3 ligase component in your cell line will impair its activity.[2][3] 4. Incorrect Compound Handling: Improper storage or handling of this compound can lead to its degradation. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in neuroblastoma cell lines range from 0.5 µM to 1 µM.[1] 2. Optimize Treatment Duration: Conduct a time-course experiment. Significant EP300 degradation has been observed as early as 16 hours, with more pronounced effects at 24 to 48 hours.[1][4] 3. Assess CRBN Expression: Check the expression level of CRBN in your cell line via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a CRBN-independent degrader. 4. Ensure Proper Handling: Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
| Why is there no downstream effect (e.g., apoptosis, change in H3K27ac levels) despite observing EP300 degradation? | 1. Cell Line-Specific Resistance: Some cell lines may have compensatory mechanisms that mitigate the effects of EP300 loss. The paralogous protein CBP might compensate for the loss of EP300 in some untransformed cells.[2] 2. Timing of Downstream Assays: The downstream effects of EP300 degradation, such as changes in gene expression and apoptosis, occur after a temporal delay. | 1. Characterize Your Cell Line: Investigate potential resistance mechanisms in your cell line. 2. Optimize Assay Timing: Perform a time-course experiment to determine the optimal time point for observing the desired downstream effect. For example, loss of H3K27ac can be observed at 24 hours, while apoptosis may be more evident at later time points (e.g., 48-96 hours).[1] |
| Why am I observing significant off-target effects or cytotoxicity in my control cells? | 1. High this compound Concentration: Excessive concentrations of this compound can lead to off-target effects and general cytotoxicity. 2. Sensitivity of Cell Line: Some cell lines may be inherently more sensitive to this compound. This compound has shown limited toxicity in untransformed cells.[2][3] | 1. Titrate this compound Concentration: Lower the concentration of this compound to a range where on-target effects are observed without significant toxicity in control cells. A broad concentration range from 1.2 nM to 20 µM has been tested in cancer cell lines.[1] 2. Include Proper Controls: Use untransformed or non-sensitive cell lines as controls to assess baseline cytotoxicity. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound.
1. What is the mechanism of action of this compound?
This compound is a PROTAC that selectively targets the histone acetyltransferase EP300 for degradation.[1][2] It does this by forming a ternary complex between EP300 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[3] This degradation results in a decrease in H3K27 acetylation, a key epigenetic mark, and can induce apoptosis in cancer cells.[1]
2. What is a good starting concentration for this compound in my experiments?
A good starting point for in vitro experiments is between 0.5 µM and 1 µM.[1] However, the optimal concentration is cell-line dependent. It is highly recommended to perform a dose-response curve to determine the EC50 or DC50 for your specific experimental system.
3. How long should I treat my cells with this compound?
The treatment duration depends on the endpoint being measured. EP300 degradation can be observed as early as 16 hours.[1] For downstream effects such as changes in gene expression or apoptosis, longer incubation times of 24 to 96 hours may be necessary.[1]
4. Is this compound selective for EP300 over its paralog CBP?
This compound exhibits preferential activity against EP300.[2] While it can induce degradation of CBP at later time points (e.g., 48 hours), it selectively degrades EP300 at earlier time points and at concentrations effective for inducing apoptosis in sensitive cell lines.[4]
5. What are the key downstream effects of this compound treatment?
The primary downstream effects of this compound treatment include:
-
Suppression of H3K27ac modification.[1]
-
Induction of apoptosis, marked by PARP1 cleavage and an increase in the sub-G1 cell population.[1]
-
Downregulation of oncogenes such as MYCN.[1]
Experimental Protocols
Dose-Response Curve for EP300 Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for EP300 degradation in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EP300, anti-CBP, anti-CRBN, and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for EP300 and normalize to the loading control. Plot the percentage of EP300 remaining versus the this compound concentration to determine the DC50.
Apoptosis Assay by Flow Cytometry (Propidium Iodide Staining)
This protocol describes how to assess apoptosis by measuring the sub-G1 cell population after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well)
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the desired time (e.g., 48, 72, or 96 hours).
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. Centrifuge again and resuspend the pellet in 1 ml of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
-
Analysis: Quantify the percentage of cells in the sub-G1 phase for each treatment condition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
JQAD1 off-target effects and how to mitigate them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of JQAD1, with a specific focus on understanding and mitigating its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for degradation.[1][2][3] It is a CRBN-dependent PROTAC, meaning it utilizes the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of EP300.[3]
Q2: What is the main off-target concern with this compound?
A2: The primary off-target concern is the degradation of CREB-binding protein (CBP), a close paralog of EP300.[4][5] Due to the high degree of homology between EP300 and CBP, prolonged exposure to this compound can lead to the degradation of CBP.[4][5]
Q3: How does this compound achieve selectivity for EP300 over CBP?
A3: The selectivity of this compound is believed to be determined by the three-dimensional interactions within the ternary complex formed by this compound, the target protein (EP300 or CBP), and the E3 ligase (CRBN). It is hypothesized that this compound forms a more stable and productive ternary complex with EP300 and CRBN than with CBP and CRBN, leading to preferential degradation of EP300.
Q4: What is the role of CRBN in this compound's activity?
A4: CRBN is an essential component for this compound's function. As a PROTAC, this compound brings EP300 into proximity with the CRBN E3 ligase complex, which then tags EP300 with ubiquitin, marking it for degradation by the proteasome. The expression level of CRBN in cells can therefore be a critical determinant of this compound's efficacy.[1][6]
Q5: What are the known downstream effects of this compound treatment?
A5: By degrading EP300, this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), which is a mark of active enhancers and promoters.[3] This can result in the downregulation of oncogenes like MYCN and the induction of apoptosis in cancer cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of EP300 observed. | 1. Low CRBN expression: The cell line used may have insufficient levels of CRBN for efficient PROTAC-mediated degradation.[6] 2. Suboptimal this compound concentration: The concentration of this compound may be too low for effective ternary complex formation. 3. Incorrect incubation time: EP300 degradation by this compound is time-dependent and may not be significant at very early time points.[4] 4. Issues with this compound integrity: The compound may have degraded due to improper storage or handling. | 1. Check CRBN expression: Verify CRBN protein levels in your cell line by Western blot. Consider using a cell line with known high CRBN expression as a positive control or overexpressing CRBN.[6] 2. Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for EP300 degradation in your system. 3. Perform a time-course experiment: Assess EP300 degradation at multiple time points (e.g., 8, 16, 24, 48 hours) to capture the degradation kinetics.[4] 4. Ensure proper compound handling: Store this compound as recommended by the supplier and prepare fresh stock solutions. |
| Significant degradation of CBP is observed. | 1. Prolonged incubation time: Off-target degradation of CBP is known to occur at later time points (e.g., after 48 hours).[4][5] 2. High this compound concentration: Excessive concentrations of this compound may lead to reduced selectivity. | 1. Optimize incubation time: If selective EP300 degradation is desired, use the shortest incubation time that achieves sufficient EP300 degradation with minimal impact on CBP. A time-course experiment is highly recommended. 2. Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively degrades EP300 to minimize off-target effects. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. 2. Inconsistent this compound preparation: Errors in preparing and diluting the compound can lead to variability. 3. Technical variability in assays: Inconsistent loading in Western blots or other technical errors. | 1. Standardize cell culture: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare fresh this compound dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Include proper controls: Use appropriate vehicle controls and loading controls for all assays. Perform experiments in biological and technical replicates. |
| This compound shows reduced activity in a new cell line. | Cell-line specific differences: Factors such as CRBN expression, protein turnover rates, and compensatory mechanisms can vary between cell lines.[6] | Characterize the new cell line: Assess the baseline expression of EP300, CBP, and CRBN. Perform dose-response and time-course experiments to establish the optimal conditions for the new cell line. |
Quantitative Data Summary
| Parameter | EP300 | CBP | Cell Line | Reference |
| Degradation Onset | As early as 16-24 hours | Degradation observed after 48 hours | Neuroblastoma cell lines | [4] |
| DC50 | ≤ 31.6 nM | Not Reported | Not Specified |
Researchers are encouraged to empirically determine the degradation kinetics and selectivity of this compound in their specific cellular models.
Experimental Protocols
Protocol 1: Assessing Time-Dependent Off-Target Degradation of CBP by Western Blot
This protocol allows for the evaluation of this compound's selectivity for EP300 over CBP over time.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EP300, anti-CBP, anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 500 nM) and a corresponding volume of DMSO as a vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 8, 16, 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EP300, CBP, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of EP300 and CBP to the loading control. Compare the protein levels at each time point to the vehicle control to determine the extent of degradation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the engagement of this compound with its intended target (EP300) and potential off-target (CBP) in a cellular context.[7][8][9]
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blotting materials (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Proteins: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of EP300 and CBP by Western blot as described in Protocol 1.
-
Data Analysis: Plot the relative amount of soluble EP300 and CBP as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: Proteomics-Based Off-Target Profiling
This approach provides an unbiased, global view of protein level changes upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Materials for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample clean-up materials (e.g., C18 columns)
-
LC-MS/MS instrumentation and software
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and DMSO for a defined period (e.g., 24 hours). Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated cells compared to the control.
-
Focus on the relative abundance of EP300 and CBP, as well as any other proteins that show significant changes.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
Technical Support Center: JQAD1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JQAD1 in animal models. The information is tailored to address common challenges and provide actionable solutions to improve the delivery and efficacy of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to EP300 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of EP300 by the proteasome.[1] The degradation of EP300 results in a decrease in histone H3 lysine 27 acetylation (H3K27ac), leading to the downregulation of key oncogenes like MYCN and the induction of apoptosis in cancer cells.[2][3]
Q2: What is the recommended starting dose and administration route for this compound in mice?
A2: Based on preclinical studies, a dose of 40 mg/kg administered daily via intraperitoneal (i.p.) injection has been shown to be effective and well-tolerated in mouse xenograft models of neuroblastoma.[3][4][5]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Following a single 10 mg/kg intraperitoneal dose in CD1 mice, this compound exhibited a serum half-life of 13.3 (±3.37) hours and a maximum concentration (Cmax) of 7 µmol/L.[3]
Q4: Is this compound selective for EP300?
A4: Yes, this compound is highly selective for the degradation of EP300 over its close paralog, CREB-binding protein (CBP), both in vitro and in vivo.[4][6] This selectivity is a key advantage in minimizing potential off-target effects.
Q5: What are the potential advantages of using a nanoparticle formulation for this compound delivery?
A5: Due to the often poor physicochemical properties of PROTACs, such as high molecular weight and hydrophobicity, their delivery can be challenging. Nanoparticle formulations, such as those using Poly(lactic-co-glycolic acid) (PLGA), can improve the solubility and bioavailability of hydrophobic molecules like this compound.[7] This can lead to enhanced tumor accumulation, improved efficacy, and potentially reduced toxicity.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Formulation or Injection
-
Potential Cause: this compound, like many PROTACs, is a large, hydrophobic molecule with limited aqueous solubility. Doses higher than 40 mg/kg have been observed to cause precipitation in the peritoneal cavity of mice.
-
Recommended Solutions:
-
Optimize Vehicle Formulation: For intraperitoneal injections of hydrophobic compounds, a multi-component vehicle system is often necessary. While the exact formulation for the successful 40 mg/kg this compound studies is not published, common vehicles for such compounds include:
-
A mixture of DMA (N,N-Dimethylacetamide), PEG (Polyethylene glycol), and saline. A starting point could be a formulation of 10% DMA, 20% Propylene Glycol (PG), 40% PEG, and 30% saline.[8]
-
A combination of DMSO (Dimethyl sulfoxide) and corn oil. A 50:50 mixture can be used to create a stock solution, which is then further diluted with corn oil to the final desired concentration.[8]
-
Important: Always perform a small-scale solubility test with your chosen vehicle before preparing the full batch for injection. Ensure the final concentration of organic solvents like DMSO or DMA is within acceptable toxicological limits (typically ≤10% of the total injection volume for in vivo studies).[8]
-
-
Sonication: Gently sonicate the formulation to aid in the dissolution of this compound.
-
Warm the Vehicle: Slightly warming the vehicle (to no more than 37°C) can sometimes improve the solubility of hydrophobic compounds.
-
Consider Nanoparticle Formulation: If precipitation remains an issue, encapsulating this compound in nanoparticles can significantly improve its solubility and stability in aqueous solutions.
-
Issue 2: Inconsistent Tumor Growth Inhibition
-
Potential Cause 1: Suboptimal Drug Exposure.
-
Recommended Solutions:
-
Verify Formulation and Dosing: Ensure accurate preparation of the this compound formulation and precise administration of the intended dose.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study in a small cohort of animals to confirm that adequate plasma and tumor concentrations of this compound are being achieved.
-
-
-
Potential Cause 2: Low CRBN Expression in the Tumor Model.
-
Recommended Solution: this compound's mechanism of action is dependent on the E3 ligase Cereblon (CRBN).[1] Before starting a large-scale in vivo study, verify the expression of CRBN in your tumor cell line or xenograft model via Western blot or immunohistochemistry. Low or absent CRBN expression will render this compound ineffective.
-
-
Potential Cause 3: Biological Variability.
-
Recommended Solutions:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variations.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, tumor implantation, and drug administration, are highly standardized to minimize variability.
-
-
Issue 3: Observed Toxicity or Adverse Effects
-
Potential Cause 1: Vehicle Toxicity.
-
Recommended Solution: Conduct a vehicle-only toxicity study in a small group of animals to rule out any adverse effects caused by the formulation components. Some organic solvents, like DMSO, can cause toxicity at higher concentrations.[9]
-
-
Potential Cause 2: this compound Dose is Too High.
-
Recommended Solution: While 40 mg/kg has been reported as the maximum tolerated dose, this can vary depending on the specific animal strain and experimental conditions.[4] If signs of toxicity (e.g., significant weight loss, lethargy) are observed, consider reducing the dose or the frequency of administration.
-
-
Potential Cause 3: On-Target Toxicity in Normal Tissues.
-
Recommended Solution: Although this compound has shown limited toxicity in preclinical models, it is important to monitor for any on-target effects in normal tissues that rely on EP300. If specific organ toxicity is suspected, histopathological analysis of relevant tissues should be performed.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg/kg (daily) | CD1 Mice | Intraperitoneal (i.p.) | [4] |
| Serum Half-life (t1/2) | 13.3 ± 3.37 hours | CD1 Mice | 10 mg/kg i.p. | [3] |
| Maximum Serum Concentration (Cmax) | 7 µmol/L | CD1 Mice | 10 mg/kg i.p. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject the desired cancer cell line (e.g., Kelly neuroblastoma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with the final vehicle to the desired concentration (e.g., 40 mg/kg). A common vehicle for hydrophobic compounds is a mixture of solvents such as 10% DMA, 40% PEG400, and 50% saline. Note: The optimal vehicle should be determined empirically to ensure solubility and minimize toxicity.
-
-
Administration: Administer this compound to the treatment group via intraperitoneal injection at the specified dose and schedule (e.g., daily). Administer the vehicle alone to the control group.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors and relevant organs can be harvested for further analysis (e.g., Western blot, immunohistochemistry, RNA sequencing).
Protocol 2: Formulation of a Hydrophobic PROTAC (e.g., this compound) in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This is a general protocol that can be adapted for this compound. Optimization will be required.
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in distilled water.[10] Heat the mixture to approximately 85°C with stirring until the PVA is completely dissolved, then allow it to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Sonicate the mixture on an ice bath to form an oil-in-water emulsion. The sonication parameters (power, time) will need to be optimized to achieve the desired nanoparticle size.[10]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[10]
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with distilled water to remove excess PVA and any unencapsulated this compound. This is typically done by repeated cycles of centrifugation and resuspension.[11]
-
-
Characterization:
-
Characterize the resulting nanoparticles for size, morphology, and drug loading efficiency using techniques such as dynamic light scattering (DLS), scanning electron microscopy (SEM), and UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: Mechanism of this compound-mediated EP300 degradation.
Caption: Downstream signaling effects of this compound.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. Discovery of a peptide proteolysis-targeting chimera (PROTAC) drug of p300 for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Combinatorial Co-Encapsulation of Hydrophobic Molecules in Poly(lactide-co-glycolide) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JQAD1 Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with JQAD1-induced apoptosis in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to induce apoptosis?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively target the histone acetyltransferase EP300 for degradation.[1][2][3][4][5] It achieves this by bringing EP300 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of EP300 by the proteasome.[1][2] The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancers of key oncogenes like MYCN.[1][2][3] This downregulation of critical survival signals ultimately triggers apoptosis, or programmed cell death.[1][2][6]
Q2: I'm not observing any apoptosis in my cells after this compound treatment. What are the primary reasons this might be happening?
The lack of apoptosis following this compound treatment can stem from several factors, broadly categorized as issues with the compound, the cell line, or the experimental procedure itself. Key considerations include:
-
Cell Line-Specific Factors: The most critical factor is the expression level of Cereblon (CRBN), the E3 ligase this compound utilizes. Cells with low or absent CRBN expression will be resistant to this compound's effects.[2]
-
Compound Integrity and Handling: Improper storage or handling of this compound can lead to its degradation and loss of activity.
-
Experimental Parameters: Suboptimal drug concentration, insufficient treatment duration, or issues with the apoptosis detection method can all lead to a false-negative result.
Q3: How can I be sure that my this compound compound is active?
To verify the activity of your this compound stock, you can perform a positive control experiment using a cell line known to be sensitive to this compound, such as the Kelly neuroblastoma cell line.[1][2][4] You should observe a dose-dependent decrease in EP300 protein levels and induction of apoptosis markers like cleaved PARP1.
Q4: What are the key downstream signaling events I should look for to confirm this compound is working?
Successful this compound activity should result in a cascade of molecular events. Key markers to assess include:
-
EP300 Degradation: A primary indicator of this compound activity is the reduction of EP300 protein levels, which can be measured by Western blot.
-
Reduced H3K27ac: A decrease in the global levels of H3K27 acetylation is a direct consequence of EP300 degradation.[1][2]
-
MYCN Downregulation: In sensitive cell lines like neuroblastoma, a decrease in MYCN expression is a key downstream effect.[1][2]
-
Induction of Apoptosis Markers: Look for an increase in cleaved caspase-3 and cleaved PARP1, which are hallmark indicators of apoptosis.[1][2]
Troubleshooting Guide: this compound Not Causing Apoptosis
This guide provides a structured approach to identifying and resolving common issues when this compound fails to induce apoptosis.
Section 1: Compound and Reagent Integrity
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive this compound | Improper storage (e.g., exposure to light, multiple freeze-thaw cycles). This compound stock solutions in DMSO or ethanol can be stored at -20°C for up to 2 months.[7] | Prepare a fresh stock solution of this compound from a new vial. Test the new stock on a sensitive positive control cell line (e.g., Kelly cells). |
| Compound Solubility | This compound may have poor solubility in aqueous media.[7] | Ensure this compound is fully dissolved in a suitable solvent like DMSO before adding it to the cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[7] |
| Degraded Reagents | Apoptosis detection reagents (e.g., Annexin V, PI, caspase antibodies) may be expired or improperly stored. | Check the expiration dates of all reagents. Use a known positive control for apoptosis (e.g., staurosporine) to validate the functionality of your apoptosis assay. |
Section 2: Cell Line-Specific Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Low CRBN Expression | This compound's mechanism of action is CRBN-dependent.[1][2] If your cell line has low or no CRBN expression, this compound will not be effective. | Measure CRBN protein levels in your cell line by Western blot. Compare to a sensitive cell line like Kelly. Consider using a different EP300 degrader that utilizes a different E3 ligase, or explore alternative methods to target EP300. |
| Intrinsic Resistance | Cells may have inherent resistance mechanisms, such as upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or mutations in downstream apoptotic pathway components.[8][9][10][11] | Perform a literature search to see if your cell line is known to be resistant to apoptosis. Analyze the expression of key apoptosis-related proteins. |
| Cell Health and Culture Conditions | Unhealthy or stressed cells may not respond as expected. Over-confluent or starved cells can undergo spontaneous apoptosis, masking the effect of the drug.[12] | Ensure you are using healthy, log-phase cells for your experiments. Maintain consistent cell culture conditions and avoid over-confluency. |
Section 3: Experimental Protocol and Assay Optimization
| Potential Problem | Possible Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of this compound may be too low to induce apoptosis in your specific cell line. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Insufficient Incubation Time | The duration of this compound treatment may be too short to observe apoptosis. EP300 degradation can be observed as early as 16 hours, but apoptosis may take longer to become evident.[1] | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. |
| Incorrect Apoptosis Assay Timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the apoptotic event may be missed.[7][13] | For Annexin V staining, which detects early apoptosis, analyze cells at earlier time points. For assays measuring DNA fragmentation (e.g., TUNEL), later time points may be more appropriate. |
| Issues with Apoptosis Assay | Technical errors in the apoptosis assay procedure, such as improper reagent concentrations, inadequate washing, or incorrect instrument settings, can lead to inaccurate results.[12][13] | Carefully review and optimize your apoptosis assay protocol. Include appropriate positive and negative controls. For flow cytometry-based assays, ensure proper compensation and gating. |
Experimental Protocols
Protocol 1: Western Blot for EP300 Degradation and Apoptosis Markers
-
Cell Seeding and Treatment: Seed your cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment. The next day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EP300, cleaved caspase-3, cleaved PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., TrypLE) to minimize membrane damage.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
This compound Mechanism of Action
Caption: this compound facilitates the degradation of EP300, leading to reduced MYCN expression and apoptosis.
Troubleshooting Workflow for this compound-Induced Apoptosis
Caption: A logical workflow to troubleshoot the lack of apoptosis after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 7. benchchem.com [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Drug resistance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. benchchem.com [benchchem.com]
JQAD1 In Vitro Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor in vitro solubility of JQAD1, a potent and selective EP300 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300.[1] Like many PROTACs, this compound is a large, hydrophobic molecule, which often leads to poor aqueous solubility.[2][3] This can cause the compound to precipitate out of solution when a concentrated stock, typically in an organic solvent like DMSO, is diluted into aqueous cell culture media.[4] Such precipitation can lead to inaccurate dosing, cellular toxicity from the precipitate itself, and artifacts in imaging-based assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][5] this compound is soluble up to 100 mM in DMSO. It is crucial to use anhydrous, sterile DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a CRBN-dependent PROTAC that brings about the degradation of EP300 in a proteasome-dependent manner.[1] By degrading EP300, this compound suppresses H3K27ac and EP300 expression levels, disrupts MYCN expression, and induces apoptosis.[1][7][8]
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during in vitro experiments.
Scenario 1: Precipitate Forms Immediately Upon Dilution of this compound Stock in Cell Culture Media
-
Potential Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of this compound.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the this compound stock in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to the final volume of complete media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Use Co-solvents: For challenging situations, a co-solvent system can be employed. A formulation that has been used for in vivo studies and can be adapted for in vitro use consists of DMSO, PEG300, and Tween 80.[6] A suggested approach is to first dissolve this compound in DMSO, then mix with PEG300, followed by the addition of Tween 80, and finally, dilute with an aqueous buffer.[6] Always perform vehicle control experiments to assess the toxicity of the co-solvent mixture on your specific cell line.
-
Scenario 2: Precipitate Forms Over Time in the Incubator
-
Potential Cause: Temperature-dependent solubility, interaction with media components, or compound degradation.
-
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
Check for Media Component Interactions: The high concentration of salts, proteins, and other components in cell culture media can sometimes contribute to compound precipitation. If possible, test the solubility of this compound in a simpler buffer like PBS to see if media components are a significant factor.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility. Store stock solutions at -20°C or -80°C.[1]
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mM) | Reference |
| DMSO | 100 | [1] |
Table 2: Example Co-solvent Formulation for Poorly Soluble Compounds
| Component | Example Concentration in Final Solution | Purpose |
| DMSO | < 0.5% (v/v) | Primary solvent for stock solution |
| PEG300/PEG400 | 1-10% (v/v) | Co-solvent to improve aqueous solubility |
| Tween 80 | 0.1-1% (v/v) | Surfactant to enhance dispersibility |
Note: The optimal concentrations of co-solvents and surfactants should be determined empirically for your specific cell line and experimental conditions, with appropriate vehicle controls.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 932.97 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming at 37°C or brief sonication can be used.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM):
-
In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of serum-free cell culture media or PBS. This creates a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
In a separate sterile conical tube containing the final volume of your complete cell culture media (e.g., 9.9 mL), add 100 µL of the 100 µM intermediate dilution to achieve a final concentration of 1 µM.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
JQAD1 degradation kinetics and time-point optimization
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the JQAD1 PROTAC degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound degradation kinetics and time-point optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
| Question | Answer and Troubleshooting Steps |
| 1. What is the optimal concentration and treatment time for this compound-induced EP300 degradation? | The optimal concentration and time can vary depending on the cell line and experimental goals. For neuroblastoma cell lines like Kelly and NGP, effective concentrations range from 0.5 µM to 1 µM.[1] Significant EP300 degradation is typically observed as early as 16 hours, with more pronounced effects at 24 to 36 hours.[1][2] For initial experiments, a time-course and dose-response study is recommended to determine the optimal conditions for your specific cell line. |
| 2. I am observing incomplete or no degradation of EP300. What are the possible causes? | - Low CRBN expression: this compound is a Cereblon (CRBN)-dependent PROTAC.[1][3] Cell lines with low endogenous CRBN expression will exhibit reduced this compound activity. Verify CRBN expression levels in your cell line via Western blot or qPCR. - Proteasome inhibition: this compound mediates degradation through the ubiquitin-proteasome system. Ensure that other compounds in your experiment are not inhibiting proteasome function. - Compound integrity: Ensure this compound has been stored properly and is not degraded. Prepare fresh stock solutions in DMSO for each experiment. |
| 3. Is this compound selective for EP300 over its paralog CBP? | This compound demonstrates selectivity for EP300 over CREB-binding protein (CBP) at earlier time points.[4][5] However, at later time points, typically after 48 hours of treatment, some degradation of CBP has been observed.[4][6] If specificity is critical, it is advisable to conduct experiments within a 24-36 hour timeframe and verify the levels of both EP300 and CBP. |
| 4. How can I confirm that this compound is working through the expected mechanism? | To confirm the CRBN-dependent proteasomal degradation mechanism, you can perform competition experiments. Co-treatment with an excess of a CRBN ligand, such as pomalidomide, should competitively inhibit this compound-mediated EP300 degradation.[4] Additionally, co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should block EP300 degradation. |
| 5. What are the expected downstream effects of this compound treatment? | Successful this compound-mediated degradation of EP300 leads to a decrease in H3K27 acetylation (H3K27ac) and subsequent downregulation of MYCN expression.[1] This ultimately induces apoptosis, which can be observed by the cleavage of PARP1 and caspase-3.[1][2] |
| 6. My cell viability assay results are inconsistent. What could be the issue? | - DMSO concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). - Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell seeding density. - Assay timing: The timing of the viability assay relative to this compound treatment is crucial. For endpoint assays, ensure the incubation time is consistent. For kinetic assays, ensure readings are taken at appropriate intervals. |
This compound Degradation Kinetics
The following tables summarize the degradation kinetics of this compound based on available data.
Table 1: this compound DC50 Value
| Compound | DC50 | Target | E3 Ligase Ligand | Notes |
| This compound | ≤ 31.6 nM | EP300 | Cereblon (CRBN) | This value represents the half-maximal degradation concentration.[7] |
Table 2: Time-Dependent Effects of this compound on EP300 and Downstream Markers in Neuroblastoma Cells
| Treatment Time | This compound Concentration | Effect on EP300 | Effect on H3K27ac | Apoptosis Markers (Cleaved PARP1, Cleaved Caspase-3) | Reference |
| 12-36 hours | 1 µM | Degradation observed | Decrease | Increased cleavage | [1][2] |
| 16 hours | Not specified | Degradation begins | Not specified | Not specified | [1] |
| 24 hours | 0.5 µM - 1 µM | Significant degradation | Significant decrease | Increased cleavage | [1][4] |
| 48 hours | Not specified | Continued degradation | Not specified | Pronounced apoptosis | [4][6] |
| 6-96 hours | 0.5 µM - 1 µM | Time-dependent degradation | Time-dependent decrease | Time-dependent increase in sub-G1 peak (apoptosis) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for EP300 Degradation
Objective: To assess the extent of this compound-mediated EP300 degradation in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., Kelly neuroblastoma cells)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-EP300, anti-CBP, anti-CRBN, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Treat cells for the desired time points (e.g., 12, 24, 36, 48 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EP300) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against CBP, CRBN, and a loading control to ensure equal protein loading and to assess selectivity and mechanism.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the EP300-JQAD1-CRBN ternary complex.
Materials:
-
Biotinylated this compound (or non-biotinylated this compound and anti-JQAD1 antibody)
-
Streptavidin-conjugated beads (if using biotinylated this compound) or Protein A/G beads
-
Cell lysate from treated cells
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-EP300, anti-CRBN
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer as described in the Western blot protocol.
-
Pre-clearing Lysate (Optional): Incubate the lysate with beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with biotinylated this compound or with this compound and an appropriate antibody overnight at 4°C with gentle rotation.
-
Add streptavidin or Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against EP300 and CRBN to confirm their presence in the immunoprecipitated complex.
-
Visualizations
This compound Mechanism of Action
dot
Caption: this compound forms a ternary complex with EP300 and the E3 ligase CRBN, leading to EP300 ubiquitination and proteasomal degradation.
Experimental Workflow for Assessing this compound Activity
dot
Caption: A typical experimental workflow for evaluating the effects of this compound on target degradation and cell viability.
This compound-Induced Apoptosis Signaling Pathway
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
Validation & Comparative
JQAD1 vs. A-485: A Comparative Guide to EP300 Inhibition and Degradation
For researchers, scientists, and drug development professionals, the selective modulation of epigenetic regulators is a critical area of investigation. The histone acetyltransferase EP300 is a key transcriptional co-activator implicated in various cancers, making it a prime therapeutic target. This guide provides an objective comparison of two prominent small molecules used to modulate EP300 activity: the catalytic inhibitor A-485 and the proteolysis-targeting chimera (PROTAC) degrader JQAD1.
This comparison will delve into their distinct mechanisms of action, selectivity, and functional consequences, supported by experimental data and detailed protocols for key assays.
At a Glance: this compound vs. A-485
| Feature | This compound | A-485 |
| Molecule Type | PROTAC Degrader | Small Molecule Inhibitor |
| Primary Target | EP300 | EP300 and CBP |
| Mechanism of Action | Induces proteasomal degradation of EP300 | Catalytic inhibition of HAT domain (Acetyl-CoA competitive) |
| Selectivity | Preferential for EP300 degradation over CBP | Potent inhibitor of both EP300 and CBP |
Quantitative Performance Data
The following tables summarize the key quantitative metrics for this compound and A-485, providing a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | A-485 | Reference(s) |
| EP300 DC50 | ≤ 31.6 nM (Kelly neuroblastoma cells) | Not Applicable | [1] |
| EP300 IC50 | Not Applicable | 9.8 nM (biochemical assay) | [2] |
| CBP IC50 | Not Applicable | 2.6 nM (biochemical assay) | [2] |
| Cellular H3K27ac Reduction | Yes | Yes | [3][4] |
| Apoptosis Induction | Rapid and potent in sensitive cell lines | Slower and less potent compared to this compound at early time points | [5] |
Table 2: Selectivity Profile
| Target | This compound (Degradation) | A-485 (Inhibition) | Reference(s) |
| EP300 | Potent | Potent | [1][2] |
| CBP | Minimal effect at concentrations that degrade EP300, but degradation observed at later time points | Potent | [1][6] |
| Other HATs (e.g., PCAF, GCN5) | Not reported to degrade | >1000-fold selective over other HATs | [4] |
Mechanism of Action
A-485 and this compound employ fundamentally different strategies to neutralize EP300 function.
A-485 is a catalytic inhibitor that directly competes with the cofactor acetyl-CoA for binding to the histone acetyltransferase (HAT) domain of both EP300 and its close paralog, CREB-binding protein (CBP)[4]. This competitive inhibition blocks the transfer of acetyl groups to histone and non-histone substrates, thereby preventing the establishment of activating chromatin marks like H3K27ac.
This compound , on the other hand, is a PROTAC that hijacks the cell's own protein disposal machinery. It is a heterobifunctional molecule composed of A-485 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1]. This compound facilitates the formation of a ternary complex between EP300 and the CRBN E3 ligase, leading to the polyubiquitination of EP300 and its subsequent degradation by the proteasome[3]. This approach not only ablates the catalytic activity of EP300 but also eliminates its scaffolding functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 9. [General schematic of (TR)-FRET HAT...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
JQAD1 in Focus: A Comparative Guide to EP300/CBP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective targeting of the homologous histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP) represents a significant challenge and a promising therapeutic strategy in oncology and other diseases. This guide provides an objective comparison of JQAD1, a selective EP300 degrader, with other inhibitors of the EP300/CBP family, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has emerged as a potent and selective tool for studying the specific roles of EP300. Unlike traditional small molecule inhibitors that block the catalytic activity of both EP300 and CBP, this compound is a proteolysis-targeting chimera (PROTAC) that induces the selective degradation of the EP300 protein.[1] This unique mechanism of action offers a distinct advantage in dissecting the individual contributions of these highly similar proteins in various biological processes.
Quantitative Comparison of EP300/CBP Inhibitors
The following tables summarize the key quantitative data for this compound and other commonly used EP300/CBP inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: Potency and Selectivity of EP300/CBP Degraders and Inhibitors
| Compound | Type | Target(s) | DC50 / IC50 (EP300) | DC50 / IC50 (CBP) | Assay Type | Key Features |
| This compound | PROTAC Degrader | EP300 | ≤ 31.6 nM (DC50) | No significant degradation at concentrations inducing EP300 degradation | Cellular Degradation | Induces selective degradation of EP300 protein.[1] |
| A-485 | HAT Inhibitor | EP300/CBP | 9.8 nM (IC50)[2][3][4] | 2.6 nM (IC50)[2][3][4] | Biochemical (TR-FRET) | Potent, cell-permeable inhibitor of the HAT domain.[3] |
| C646 | HAT Inhibitor | EP300/CBP | 1.6 µM (IC50), 400 nM (Ki)[5] | - | Biochemical | Competitive inhibitor of the HAT activity of p300.[5] |
| GNE-049 | Bromodomain Inhibitor | EP300/CBP | 2.3 nM (IC50) | 1.1 nM (IC50) | Biochemical (BD-binding) | Potent and selective inhibitor of the bromodomain. |
| SGC-CBP30 | Bromodomain Inhibitor | EP300/CBP | 38 nM (Kd) | 21 nM (Kd) | Ligand-binding assay | Selective inhibitor of the CBP/EP300 bromodomains.[6] |
Note: DC50 (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity.
Mechanism of Action: this compound vs. Traditional Inhibitors
Traditional EP300/CBP inhibitors, such as A-485 and C646, function by competitively binding to the histone acetyltransferase (HAT) domain, thereby preventing the acetylation of histone and non-histone proteins. Bromodomain inhibitors, on the other hand, block the interaction of EP300/CBP with acetylated lysine residues on histones, disrupting their recruitment to chromatin.
This compound operates through a distinct mechanism. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to EP300 and an E3 ubiquitin ligase, Cereblon (CRBN).[1] This induced proximity leads to the ubiquitination and subsequent degradation of EP300 by the proteasome. This targeted protein removal offers a more profound and sustained suppression of EP300-mediated functions compared to the transient effects of small molecule inhibitors.
Key Signaling Pathways Affected
EP300 and CBP are crucial co-activators for a multitude of transcription factors, playing a pivotal role in regulating gene expression programs that control cell growth, differentiation, and survival. Inhibition or degradation of EP300/CBP can significantly impact these pathways. A notable example is the regulation of MYC, an oncogene frequently overexpressed in cancers like neuroblastoma. EP300 is essential for maintaining high levels of MYC expression, and treatment with this compound leads to a disruption of MYC expression.[1] Furthermore, EP300/CBP are key co-activators for nuclear hormone receptors, such as the androgen receptor (AR) in prostate cancer.
Experimental Protocols
To facilitate the reproducible evaluation of EP300/CBP inhibitors, detailed protocols for key cellular assays are provided below.
Western Blot for Histone Acetylation
This protocol is used to assess the impact of inhibitors on the acetylation of histones, a direct downstream marker of EP300/CBP activity.
Materials:
-
Cells treated with EP300/CBP inhibitor or vehicle control (DMSO).
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and deacetylase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K27ac, anti-Total Histone H3).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an ECL substrate and an appropriate imaging system.
-
Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total Histone H3.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitor treatment.
Materials:
-
96-well plates.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
EP300/CBP inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound represents a significant advancement in the specific targeting of EP300. Its ability to induce selective degradation of EP300, rather than just inhibiting its catalytic activity, provides a powerful tool for researchers to delineate the distinct functions of EP300 and CBP. This comparative guide, with its quantitative data and detailed protocols, aims to empower researchers in their efforts to explore the therapeutic potential of targeting these critical epigenetic regulators. The provided methodologies offer a standardized framework for evaluating novel inhibitors and degraders, ultimately accelerating the translation of these findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]
JQAD1: A Comparative Guide to its Selectivity for EP300 over CBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of JQAD1, a Proteolysis Targeting Chimera (PROTAC), and its validated selectivity for the histone acetyltransferase EP300 over its close homolog, CREB-binding protein (CBP). The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathway to support the assessment of this compound's performance.
Data Presentation: this compound's Degradation Profile
The following table summarizes the quantitative data on the degradation of EP300 and CBP induced by this compound in various experimental setups.
| Parameter | EP300 | CBP | Cell Line | Concentration | Time Point | Assay | Reference |
| DC50 | ≤ 31.6 nM | Not Determined | Not Specified | N/A | Not Specified | Not Specified | [1][2] |
| Degradation | 37% | 23% | HAP1 | 100 nM | 24 hours | HiBiT Assay | N/A |
| Degradation | Significant Decrease | Minimal Effect | Kelly, NGP, SIMA | 0.1 - 10 µM | 24 hours | Western Blot | [3][4] |
| Degradation | Time-dependent loss | Degradation observed | Kelly, NGP, SIMA | Not Specified | 48 hours | Western Blot | [3] |
| Protein Levels | Significantly decreased (p=3.3x10⁻⁵) | No significant change | Kelly | 500 nmol/L | 24 hours | SILAC Mass Spectrometry | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Western Blot Analysis for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of EP300 and CBP in response to this compound treatment.
-
Cell Culture and Treatment: Human neuroblastoma cell lines (e.g., Kelly, NGP) or other relevant cell lines (e.g., HAP1) are cultured under standard conditions. Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified durations (e.g., 24 or 48 hours).[3][4]
-
Cell Lysis: Following treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for EP300, CBP, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein levels.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Mass Spectrometry
This quantitative proteomic method provides an unbiased and accurate measurement of changes in protein abundance following this compound treatment.
-
Cell Labeling: Kelly neuroblastoma cells are cultured in parallel in "light" medium containing normal lysine and arginine or "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄) for at least five cell doublings to ensure complete incorporation of the heavy amino acids.[3]
-
Treatment: The "heavy"-labeled cells are treated with this compound (e.g., 500 nmol/L), while the "light"-labeled cells are treated with DMSO as a control for the same duration (e.g., 24 hours).[3]
-
Sample Pooling and Protein Digestion: After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein content. The combined cell lysate is then subjected to in-solution or in-gel digestion with trypsin to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" isotope-labeled peptides.
-
Data Analysis: The relative abundance of each protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. A ratio of heavy to light close to 1 indicates no change in protein level, while a ratio significantly less than 1 indicates protein degradation.
AlphaLISA Assay for Target Engagement
This bead-based immunoassay is used to confirm the interaction between this compound and its intended E3 ligase, Cereblon (CRBN).
-
Assay Principle: The assay utilizes AlphaLISA acceptor beads conjugated to a nickel chelate that binds to a His-tagged CRBN-DDB1 complex and streptavidin-coated donor beads that bind to a biotinylated pomalidomide probe. When this compound or another CRBN ligand is present, it competes with the biotinylated pomalidomide for binding to CRBN, leading to a decrease in the AlphaLISA signal.
-
Procedure: The assay is performed in a 384-well plate. His-tagged CRBN-DDB1, nickel-coated acceptor beads, and biotinylated pomalidomide are incubated with varying concentrations of this compound. Streptavidin-coated donor beads are then added, and after a further incubation period, the plate is read on an AlphaScreen-capable plate reader.
-
Data Interpretation: A decrease in the AlphaLISA signal in the presence of this compound indicates successful engagement of the CRBN E3 ligase.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for validating its selectivity.
Caption: Mechanism of this compound-mediated selective degradation of EP300.
References
JQAD1 vs. Pan-HDAC Inhibitors in Neuroblastoma: A Comparative Guide
A detailed examination of two distinct therapeutic strategies for neuroblastoma, comparing the selective EP300 degrader, JQAD1, with broad-acting pan-histone deacetylase (HDAC) inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and supporting experimental data.
Introduction
Neuroblastoma, a common pediatric solid tumor, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases.[1] Epigenetic dysregulation is a hallmark of many cancers, including neuroblastoma, making epigenetic modifiers attractive therapeutic targets.[1] This guide compares two such therapeutic approaches: this compound, a first-in-class selective EP300 degrader, and pan-HDAC inhibitors, a class of drugs that broadly target multiple histone deacetylases.[2][3]
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300.[4][5] EP300 is a critical co-activator for the transcription of key oncogenes in neuroblastoma, including MYCN.[4] In contrast, pan-HDAC inhibitors , such as vorinostat and panobinostat, non-selectively inhibit the activity of multiple HDAC enzymes.[3][6] This leads to a global increase in histone and non-histone protein acetylation, resulting in cell cycle arrest, differentiation, and apoptosis.[1][3]
Mechanism of Action
The fundamental difference between this compound and pan-HDAC inhibitors lies in their selectivity and mode of action. This compound specifically removes the EP300 protein, while pan-HDAC inhibitors block the enzymatic activity of a broad range of HDACs.[3][4]
This compound: Selective Degradation of EP300
This compound functions by hijacking the cell's natural protein disposal system.[5] It brings EP300 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of EP300 by the proteasome.[4][5] This targeted degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at enhancer regions of critical neuroblastoma genes, including those in the MYCN transcriptional program, ultimately inducing apoptosis.[4]
Caption: this compound selectively degrades EP300 via the ubiquitin-proteasome system.
Pan-HDAC Inhibitors: Broad Enzymatic Inhibition
Pan-HDAC inhibitors bind to the active site of multiple HDAC enzymes, preventing them from removing acetyl groups from histones and other proteins.[3] The resulting hyperacetylation of histones leads to a more open chromatin structure, altering gene expression.[1] This can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis.[3] Non-histone protein hyperacetylation also contributes to the anti-tumor effects.[1]
Caption: Pan-HDAC inhibitors broadly block HDAC activity, leading to hyperacetylation.
Preclinical Efficacy in Neuroblastoma
Both this compound and pan-HDAC inhibitors have demonstrated anti-tumor activity in preclinical models of neuroblastoma.
In Vitro Studies
This compound has been shown to be effective in killing MYCN-amplified neuroblastoma cell lines, while exhibiting minimal toxicity to normal cells.[2] Pan-HDAC inhibitors also induce cell cycle arrest, differentiation, and apoptosis in neuroblastoma cell lines.[1][3] Some studies have shown that pan-HDAC inhibitors can restore sensitivity to chemotherapy in resistant neuroblastoma cells.[3]
| Agent Class | Representative Agent(s) | Effect on Cell Viability | Effect on Apoptosis | Effect on Differentiation | Key Affected Pathways |
| EP300 Degrader | This compound | Potent killing of MYCN-amplified neuroblastoma cells[2] | Induces rapid apoptosis[4] | Not a primary reported effect | EP300/MYCN axis, H3K27ac at enhancers[4] |
| Pan-HDAC Inhibitors | Vorinostat, Panobinostat | Inhibit cell proliferation and clonogenic growth[3] | Induce apoptosis[1][3] | Promote neuronal differentiation[6][7] | Broad effects on gene expression, p53 acetylation, cell cycle control[3][8] |
In Vivo Studies
In animal models of neuroblastoma, this compound rapidly caused cancerous cells to die with minimal toxicity.[2] Similarly, unselective HDAC inhibitors have demonstrated anti-tumoral effects in neuroblastoma mouse models.[3] For instance, the pan-HDAC inhibitor panobinostat led to the regression of murine neuroblastoma to a benign, ganglioneuroma-like tumor with prolonged treatment.[7]
| Agent Class | Representative Agent(s) | Animal Model | Effect on Tumor Growth |
| EP300 Degrader | This compound | Neuroblastoma xenografts | Rapidly caused cancerous cell death[2] |
| Pan-HDAC Inhibitors | Vorinostat, Panobinostat | Neuroblastoma xenografts, TH-MYCN transgenic mice | Suppressed tumor growth, induced regression[3][7][9] |
Experimental Protocols
Cell Viability Assays
-
Method: Neuroblastoma cell lines (e.g., Kelly, BE(2)-C) are seeded in 96-well plates and treated with a range of concentrations of this compound or a pan-HDAC inhibitor (e.g., vorinostat) for 24-72 hours.[10][11] Cell viability is assessed using assays such as CellTiter-Glo or MTT.[11]
-
Data Analysis: IC50 values are calculated from dose-response curves.
Apoptosis Assays
-
Method: Cells are treated with the compounds for a specified time (e.g., 48-72 hours). Apoptosis can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8][10]
-
Data Analysis: Quantification of early and late apoptotic cell populations.
Western Blotting
-
Method: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins (e.g., EP300, acetylated H3K27, cleaved PARP, MYCN, p53).[4][11]
-
Data Analysis: Changes in protein expression and post-translational modifications are visualized and quantified.
Caption: General workflow for preclinical evaluation of this compound and pan-HDAC inhibitors.
Clinical Development
Pan-HDAC inhibitors have been evaluated in early-phase clinical trials for pediatric patients with refractory cancers, including neuroblastoma. For instance, vorinostat has been tested in combination with other agents.[12] The clinical development of this compound is in earlier stages, with the compound demonstrating promising preclinical efficacy.
Summary and Future Perspectives
This compound and pan-HDAC inhibitors represent two distinct and promising strategies for treating neuroblastoma by targeting the epigenome.
This compound offers a highly selective approach by targeting a specific vulnerability in neuroblastoma, the dependence on EP300.[4] This selectivity may translate to a wider therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.[2] The development of this compound highlights the potential of PROTAC technology in cancer therapy.[5]
Pan-HDAC inhibitors have a broader mechanism of action, which may be advantageous in overcoming certain types of resistance but could also lead to more off-target toxicities.[1][3] The clinical experience with these agents in pediatric oncology is more advanced.[3]
Future research should focus on direct head-to-head comparisons of these agents in relevant preclinical models. Combination strategies, for example, pairing this compound with other targeted therapies or pan-HDAC inhibitors with chemotherapy, warrant further investigation.[6][9] Ultimately, the goal is to develop more effective and less toxic therapies for children with neuroblastoma.
References
- 1. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 2. Researchers Identify Promising Drug Target in Pediatric Neuroblastoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. Targeting histone deacetylases in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sending neuroblastoma cells to the trash - St. Jude Children’s Research Hospital [stjude.org]
- 6. Selective HDAC1/HDAC2 Inhibitors Induce Neuroblastoma Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. headache.imedpub.com [headache.imedpub.com]
- 8. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of class I and II vs class III histone deacetylase inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of JQAD1 and Other PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative study of JQAD1, a selective EP300 degrader, and other prominent PROTAC degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins, namely ARV-771, dBET1, and MZ1. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate tools for their specific research needs.
Performance Comparison of PROTAC Degraders
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported performance data for this compound and the selected BET degraders.
| Degrader | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Cell Line(s) |
| This compound | EP300 | Cereblon (CRBN) | ≤ 31.6 nM[1][2] | Not explicitly quantified | Kelly (Neuroblastoma)[3] |
| ARV-771 | BRD2, BRD3, BRD4 | von Hippel-Lindau (VHL) | < 1 nM - < 5 nM[4][5][6] | >99% | 22Rv1 (Prostate Cancer)[6] |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | EC50 = 430 nM[6][7] | >85%[8] | MV4;11 (AML)[8] |
| MZ1 | BRD4 (preferential), BRD2, BRD3 | von Hippel-Lindau (VHL) | 8 nM, 23 nM[9] | >90% (for BRD4) | H661, H838 (Lung Cancer)[9] |
Mechanism of Action and Selectivity
This compound is a CRBN-dependent PROTAC designed to selectively target the histone acetyltransferase EP300 for degradation[10][11]. While it shows strong preferential degradation of EP300, some degradation of the closely related paralog CBP has been observed at later time points in vitro[12][13]. This highlights the kinetic selectivity of this compound.
The BET degraders ARV-771 , dBET1 , and MZ1 target the BET family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription[12][14].
-
ARV-771 is a pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4[6].
-
dBET1 also acts as a pan-BET degrader, recruiting the CRBN E3 ligase[4][8].
-
MZ1 , while binding to all BET bromodomains, exhibits a preferential degradation of BRD4 over BRD2 and BRD3, particularly at lower concentrations[9].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 13. Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Confirming JQAD1's On-Target Effects Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule's on-target effects is a cornerstone of drug development, ensuring that its therapeutic efficacy is a direct consequence of modulating its intended target. This guide provides a comprehensive comparison of the pharmacological effects of JQAD1, a selective EP300 degrader, with genetic knockdown of EP300, offering supporting experimental data and detailed protocols to aid researchers in validating their own findings.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300 (also known as p300).[1][2] It achieves this by hijacking the cellular ubiquitin-proteasome system, offering a powerful tool to probe the functions of EP300. To rigorously confirm that the observed cellular phenotypes following this compound treatment are indeed due to the loss of EP300, a direct comparison with genetic knockdown methods, such as siRNA or shRNA, is essential.
Comparison of Phenotypic Outcomes: this compound vs. Genetic Knockdown
While direct side-by-side quantitative comparisons in the same published experiment are not extensively available, a strong body of evidence from studies on this compound and EP300 allows for a compelling comparative analysis. The cellular consequences of this compound treatment align remarkably with the known functions of EP300 established through genetic approaches.
Key On-Target Effects
| Phenotypic Outcome | This compound Treatment | Genetic Knockdown of EP300 (siRNA/shRNA/CRISPR) | Supporting Evidence |
| EP300 Protein Levels | Dose-dependent degradation of EP300 protein.[2] | Significant reduction of EP300 mRNA and protein levels. | This compound induces rapid and selective degradation of EP300.[1][2] Genetic methods directly reduce EP300 expression. |
| Histone Acetylation | Potent and selective reduction of H3K27 acetylation.[1][2] | CRISPR-Cas9 mediated knockout of EP300, but not its paralog CBP, leads to a profound reduction in H3K27ac levels.[1] | This demonstrates that EP300 is the primary writer of this histone mark in the studied cancer models, and this compound accurately phenocopies this effect. |
| Cell Viability/Apoptosis | Induction of apoptosis and reduction in cancer cell viability, particularly in neuroblastoma.[1][2] | Knockdown of EP300 has been shown to reduce cell proliferation and induce apoptosis in various cancer types. | This compound treatment leads to the cleavage of PARP1 and caspase-3, hallmarks of apoptosis.[2] |
| Gene Expression | Downregulation of key oncogenic transcriptional programs, including MYCN targets.[1] | EP300 is a critical co-activator for numerous transcription factors, and its loss disrupts oncogenic gene expression. | The effects of this compound on the transcriptome are consistent with the role of EP300 as a transcriptional co-activator. |
Experimental Workflows and Signaling Pathways
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of EP300 reduction by this compound and siRNA/shRNA.
Experimental Protocols
To facilitate the direct comparison of this compound with genetic knockdown, detailed experimental protocols are provided below.
Protocol 1: Western Blot Analysis of EP300 Degradation by this compound
Objective: To quantify the dose-dependent degradation of EP300 protein following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., Kelly neuroblastoma cells)
-
This compound (and inactive epimer as a negative control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EP300, anti-CBP, anti-H3K27ac, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Genetic Knockdown of EP300 using siRNA
Objective: To validate the on-target effects of this compound by comparing its phenotype to that of EP300 siRNA knockdown.
Materials:
-
Cancer cell line of interest (e.g., Kelly neuroblastoma cells)
-
Validated siRNA targeting EP300 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in 6-well plates the day before transfection to achieve 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation and Phenotypic Assays:
-
Western Blot: Harvest cells and perform Western blotting as described in Protocol 1 to confirm EP300 knockdown.
-
Cell Viability Assay: Seed transfected cells in a 96-well plate and perform a cell viability assay (e.g., CellTiter-Glo) at various time points.
-
Apoptosis Assay: Analyze transfected cells by flow cytometry for markers of apoptosis (e.g., Annexin V/PI staining).
-
Caption: Workflow for comparing this compound and genetic knockdown.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown of EP300 provides a robust validation of this compound's on-target activity. The specific degradation of EP300 by this compound and the subsequent phenocopying of genetic loss-of-function effects on histone acetylation, cell viability, and gene expression confirm its mechanism of action. This guide serves as a valuable resource for researchers seeking to rigorously validate the on-target effects of novel therapeutics and to understand the biological consequences of targeting EP300. By employing the outlined experimental approaches, the scientific community can continue to build a comprehensive understanding of EP300's role in health and disease.
References
Assessing the Therapeutic Window of JQAD1 Compared to Non-Selective Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of JQAD1, a selective EP300 degrader, with that of non-selective inhibitors targeting related pathways. By presenting experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Introduction
The therapeutic window, a critical parameter in drug development, defines the dosage range within which a drug is effective without causing unacceptable toxicity. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the histone acetyltransferase (HAT) EP300, a transcriptional co-activator implicated in various cancers, including neuroblastoma.[1][2][3] In contrast, non-selective inhibitors, such as pan-BET (Bromodomain and Extra-Terminal domain) inhibitors and pan-HDAC (Histone Deacetylase) inhibitors, target a broader range of proteins, which can lead to significant on-target toxicities and a narrower therapeutic window. This guide assesses the therapeutic window of this compound in comparison to these non-selective alternatives.
Mechanism of Action: this compound vs. Non-Selective Inhibitors
This compound operates through a targeted protein degradation mechanism. It is a heterobifunctional molecule that simultaneously binds to EP300 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of EP300.
Non-selective inhibitors, on the other hand, function through broader mechanisms. Pan-BET inhibitors like JQ1 competitively bind to the bromodomains of all BET family proteins (BRD2, BRD3, BRD4, and BRDT), displacing them from chromatin and thereby inhibiting the transcription of key oncogenes like MYC.[4][5] Non-selective HAT inhibitors such as C646 and A-485 catalytically inhibit the HAT activity of both EP300 and its close paralog CBP.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of JQAD1: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent and selective EP300 degrader JQAD1, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. While specific institutional protocols, guided by the official Safety Data Sheet (SDS) from the supplier, must always be the primary source of direction, this guide provides essential logistical information and a general framework for the safe handling and disposal of this compound and similar research-grade chemical compounds.
This compound: Key Chemical and Storage Data
A comprehensive understanding of a compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| CAS Number | 2417097-18-6 |
| Molecular Formula | C48H52F4N6O9 |
| Molecular Weight | ~932.97 g/mol |
| Purity | ≥98% (HPLC) |
| Formulation | A solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage (Powder) | Store at -20°C for up to 2 years |
| Storage (in DMSO) | Store at -80°C for up to 6 months; -20°C for up to 1 month |
General Disposal Protocol for this compound and Similar Cytotoxic Compounds
As this compound is utilized in cancer research for its ability to induce apoptosis, it should be handled as a cytotoxic compound.[1][3] All materials that have come into contact with this compound are to be considered potentially hazardous and must be disposed of accordingly. The following procedural steps represent a general best-practice approach.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific Safety Data Sheet (SDS) for detailed disposal instructions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams.[4][5] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, wipes, and plasticware.
-
Liquid Waste: Solutions containing this compound, including residual amounts in flasks and tubes.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
-
-
Container Management:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[6][7] For cytotoxic compounds, these are often color-coded (e.g., yellow or purple) and marked with a cytotoxic symbol.[8]
-
Ensure containers are kept closed when not in use.[9]
-
Do not overfill waste containers; they should be sealed when approximately three-quarters full.[4]
-
-
Decontamination:
-
Final Disposal:
-
Store sealed waste containers in a designated, secure satellite accumulation area.[9]
-
Arrange for pickup and final disposal by your institution's certified hazardous waste management personnel.
-
The logical flow for this process is illustrated in the diagram below.
Caption: General workflow for the safe segregation and disposal of this compound waste.
Cited Experimental Protocols
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300.[1][2] The following provides an overview of methodologies cited in research literature for key experiments involving this compound.
Inducing Apoptosis and Degradation in Neuroblastoma Cells
-
Objective: To induce the degradation of EP300 and trigger apoptosis in Kelly MYCN-amplified neuroblastoma cells.
-
Methodology:
-
Culture Kelly neuroblastoma cells under standard conditions.
-
Prepare a stock solution of this compound in DMSO.[2]
-
Treat the cells with this compound at a concentration of 10 µM for 24 hours to selectively induce the degradation of p300 over CBP.[2]
-
Alternatively, treat cells with this compound at a concentration of 0.5 µM to decrease histone 3 lysine 27 (H3K27) acetylation and induce apoptosis.[2]
-
Analyze results using methods such as Western blotting to observe PARP1 cleavage, a marker of apoptosis.[3]
-
In Vivo Tumor Growth Suppression
-
Objective: To assess the efficacy of this compound in suppressing tumor growth in a mouse xenograft model.
-
Methodology:
By adhering to these general safety guidelines and, most importantly, the specific protocols provided by your institution and the product's supplier, you can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling JQAD1
Essential Safety and Handling Guide for JQAD1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent research compound.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for degradation.[1] As a bifunctional molecule, one end of this compound binds to EP300, while the other recruits a cellular E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of EP300, marking it for degradation by the cell's natural waste disposal system, the proteasome.[2][3][4] By degrading EP300, this compound can suppress H3K27ac modification and induce apoptosis (programmed cell death), making it a valuable tool in cancer research.[1] Given its biological activity, this compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly when dissolved in Dimethyl Sulfoxide (DMSO), its primary solvent.[5][6]
| PPE Category | Item | Material/Specification | Rationale and Breakthrough Time for DMSO |
| Hand Protection | Gloves | Double-gloving with Neoprene or thick Nitrile gloves | DMSO can readily penetrate many glove materials. Neoprene gloves have a breakthrough time of over 8 hours.[7][8] Nitrile gloves show variable breakthrough times, from as little as 30 minutes to a few hours, depending on the manufacturer and thickness.[7][8][9] Double-gloving provides an additional layer of protection. Gloves should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes of this compound solutions. |
| Body Protection | Laboratory Coat | Standard laboratory coat | Protects skin and clothing from minor spills and contamination. |
| Respiratory Protection | Not generally required | If creating aerosols or handling large quantities of powder | A risk assessment should be performed. If there is a risk of inhaling fine powder, a properly fitted N95 respirator or working in a fume hood is recommended. |
Experimental Protocols
Safe Handling and Operational Plan for this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound powder at -20°C in a clearly labeled, designated area.
-
Solutions of this compound in DMSO can be stored at -80°C.
2. Preparation of Stock Solutions:
-
All handling of this compound powder and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk.
-
Wear the recommended PPE as detailed in the table above.
-
To prepare a stock solution, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Use a calibrated pipette to add the desired volume of fresh, anhydrous DMSO to the vial.[6] this compound is soluble in DMSO up to 100 mM.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution.[6]
3. Use in Experiments:
-
When diluting the stock solution for experiments, continue to work in a chemical fume hood and wear appropriate PPE.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Clearly label all tubes and containers with the compound name, concentration, and date.
4. Spill and Emergency Procedures:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of accidental ingestion or inhalation, seek immediate medical attention.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.
1. Waste Segregation:
-
All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This includes used gloves, pipette tips, and any other disposable materials.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
4. Decontamination:
-
All non-disposable equipment (e.g., glassware, spatulas) should be decontaminated after use.
-
A common method is to rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
5. Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Signaling pathway of this compound-induced EP300 degradation and apoptosis.
This compound is a powerful research tool with significant biological activity. Adherence to strict safety protocols is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive framework for the safe handling and disposal of this compound. Researchers should always consult their institution's safety guidelines and exercise caution when working with this and other bioactive compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. portlandpress.com [portlandpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
